Technical Documentation Center

(S)-Methyl morpholine-3-carboxylate hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-Methyl morpholine-3-carboxylate hydrobromide
  • CAS: 1041173-28-7

Core Science & Biosynthesis

Foundational

Technical Master Guide: (S)-Methyl Morpholine-3-Carboxylate Hydrobromide

Executive Summary (S)-Methyl morpholine-3-carboxylate hydrobromide (CAS: 1041173-28-7) represents a critical chiral building block in modern medicinal chemistry, specifically within the "escape from flatland" paradigm. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Methyl morpholine-3-carboxylate hydrobromide (CAS: 1041173-28-7) represents a critical chiral building block in modern medicinal chemistry, specifically within the "escape from flatland" paradigm. Unlike traditional planar aromatic scaffolds, this 3-substituted morpholine offers a defined three-dimensional vector, enhancing solubility and metabolic stability while providing a rigid handle for peptidomimetic design.

This guide serves as a definitive technical resource for the synthesis, handling, and application of this moiety. It moves beyond basic catalog data to address the mechanistic nuances of its preparation from the chiral pool and its strategic deployment in Structure-Activity Relationship (SAR) campaigns.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The hydrobromide salt is the preferred solid form for storage and handling due to its superior crystallinity and reduced hygroscopicity compared to the hydrochloride or free base counterparts.

PropertySpecification
IUPAC Name Methyl (3S)-morpholine-3-carboxylate hydrobromide
CAS Number 1041173-28-7 (HBr salt); 741288-31-3 (Free base)
Molecular Formula C₆H₁₁NO₃[1][2][3][4][5] · HBr
Molecular Weight 226.07 g/mol
Chirality (S)-Enantiomer (derived from L-Serine)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; limited solubility in DCM
pKa (Conj. Acid) ~7.0–7.5 (Morpholine ring nitrogen)
Hygroscopicity Low (HBr) vs. High (HCl)

Part 2: Strategic Synthesis & Mechanistic Insight

The Chiral Pool Advantage

While asymmetric hydrogenation of pyrazines is possible, the industrial "Gold Standard" route utilizes L-Serine as a chiral pool precursor. This approach guarantees high enantiomeric excess (>99% ee) without expensive chiral catalysts.

Critical Control Points (Expertise & Experience)
  • Racemization Risk: The C3 proton is alpha to both an ester and an amine (after deprotection). Basic conditions during workup or coupling can lead to rapid epimerization. The HBr salt locks the amine, preventing self-catalyzed racemization.

  • Reduction Selectivity: The transformation of the 5-oxomorpholine intermediate to the morpholine requires powerful reduction (often Borane or AlCl3/NaBH4). Incomplete reduction yields the hemiaminal, while over-reduction can ring-open the morpholine.

  • Salt Selection: The hydrobromide is specifically chosen because the hydrochloride salt of this specific ester is often an amorphous, hygroscopic gum. The HBr anion facilitates tighter crystal lattice packing.

Synthesis Workflow Visualization

The following diagram outlines the industrial synthesis pathway from L-Serine, highlighting the critical cyclization and reduction steps.

SynthesisPath L_Serine L-Serine (Chiral Pool) Ester L-Serine Methyl Ester L_Serine->Ester MeOH, SOCl2 Amide N-Chloroacetyl Intermediate Ester->Amide ClCH2COCl Base Lactam 5-Oxomorpholine-3- carboxylate Amide->Lactam NaOEt/Toluene Cyclization Morpholine (S)-Morpholine-3- carboxylate Lactam->Morpholine BH3 or AlCl3/NaBH4 (Reduction) FinalSalt Target HBr Salt (Crystalline) Morpholine->FinalSalt HBr/MeOH Crystallization

Caption: Industrial synthesis route from L-Serine. The 5-oxomorpholine reduction is the rate-limiting step requiring strict temperature control.

Part 3: Applications in Drug Discovery[8]

Peptidomimetics (Proline Surrogate)

(S)-Methyl morpholine-3-carboxylate acts as a constrained amino acid. It mimics the turn-inducing properties of proline but introduces a hydrogen-bond acceptor (the ether oxygen) into the backbone, potentially improving potency against kinases or proteases.

Physicochemical Modulation

Incorporating this scaffold into a drug candidate often resolves "brick dust" solubility issues.

  • Lipophilicity (LogD): Lowers LogD compared to cyclohexyl or phenyl analogs.

  • Metabolic Stability: The ether oxygen deactivates the ring toward oxidative metabolism (CYP450) compared to piperidines.

Decision Matrix: When to Use This Scaffold?

DecisionTree Start Lead Optimization Challenge Solubility Issue: Poor Aqueous Solubility? Start->Solubility Metabolism Issue: High Metabolic Clearance? Start->Metabolism Chirality Need Defined 3D Vector? Start->Chirality UseMorph Deploy (S)-Morpholine-3- carboxylate Solubility->UseMorph Yes (Lowers LogD) UseOther Consider Piperidine/Pyrrolidine Solubility->UseOther No Metabolism->UseMorph Yes (Blocks Oxidation) Chirality->UseMorph Yes (Rigid Geometry)

Caption: Strategic decision tree for selecting morpholine-3-carboxylate during lead optimization.

Part 4: Experimental Protocol

Standard Operating Procedure for the coupling of (S)-Methyl morpholine-3-carboxylate HBr.

Context: This protocol describes the release of the free base in situ for peptide coupling.

Reagents:

  • (S)-Methyl morpholine-3-carboxylate HBr (1.0 eq)

  • Carboxylic Acid Partner (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Methodology:

  • Free Base Release: Suspend the HBr salt in DMF (0.1 M). Cool to 0°C. Add 1.0 eq of DIPEA. Note: Do not store the free base; it is prone to dimerization or racemization over time.

  • Activation: In a separate vessel, dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 eq DIPEA. Stir for 5 minutes.

  • Coupling: Transfer the activated acid solution to the morpholine suspension. Add the remaining DIPEA (1.0 eq).

  • Reaction: Allow to warm to Room Temperature. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO₃ and Brine.

  • Validation: Check optical rotation or use Chiral HPLC to confirm no racemization occurred at the C3 center.

References

  • Brown, G. R., et al. (1985).[6] Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers. Journal of the Chemical Society, Perkin Transactions 1. (Foundational synthesis reference).

  • Google Patents. (2012). CN102617503A: Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6558896, (S)-Methyl morpholine-3-carboxylate. Retrieved from [Link]

  • E3S Web of Conferences. (2024).[8] Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of (S)-Methyl morpholine-3-carboxylate Hydrobromide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic properties of (S)-Methyl morpholine-3-carboxylate hydrobromide, a chiral building block of significant interest in pharmaceutical research and development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic properties of (S)-Methyl morpholine-3-carboxylate hydrobromide, a chiral building block of significant interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and quality control of this compound. While experimental data for the hydrobromide salt is not widely published, this guide leverages data from its close analog, (S)-Methyl morpholine-3-carboxylate hydrochloride, to provide a robust predictive analysis.

Introduction: The Significance of Chiral Morpholines

(S)-Methyl morpholine-3-carboxylate hydrobromide belongs to a class of chiral morpholine derivatives that are integral scaffolds in the synthesis of a wide array of biologically active molecules. The defined stereochemistry at the C3 position is crucial for the specific molecular interactions that govern the efficacy and selectivity of many drug candidates. A thorough understanding of the spectroscopic signature of this compound is paramount for ensuring its chemical identity, purity, and stereochemical integrity throughout the drug discovery and development pipeline.

The hydrobromide salt form is often utilized to improve the stability and handling properties of the parent amine. The presence of the hydrobromide salt will have a predictable influence on the spectroscopic data compared to the free base, primarily due to the protonation of the morpholine nitrogen.

Molecular Structure and Key Features

(S)-Methyl morpholine-3-carboxylate hydrobromide is comprised of a morpholine ring, a methyl ester at the C3 position with (S)-stereochemistry, and a hydrobromide salt.

Caption: 2D structure of (S)-Methyl morpholine-3-carboxylate hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (S)-Methyl morpholine-3-carboxylate hydrobromide, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data for amine salts is crucial for reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, D₂O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform proc2 Phase and baseline correction proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Reference spectra (e.g., to residual solvent peak) proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standardized workflow for NMR analysis.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended solvents for amine hydrohalide salts due to their ability to dissolve ionic compounds.[1] In protic solvents like D₂O, the N-H proton signal may exchange with the solvent and broaden or disappear.[2] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.

  • Spectrometer Frequency: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex spin systems present in the morpholine ring.

Predicted ¹H NMR Spectral Data

Based on the structure and data from the hydrochloride analog, the following proton signals are expected for the hydrobromide salt.[3] The chemical shifts are influenced by the protonation of the nitrogen, which deshields adjacent protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
NH ₂⁺9.0 - 10.0Broad singlet2HExchangeable protons on the protonated nitrogen.
CH -34.0 - 4.5Multiplet1HMethine proton at the chiral center, deshielded by the adjacent oxygen, nitrogen, and ester group.
O-CH3.8 - 4.2Multiplet2HDiastereotopic methylene protons adjacent to the ring oxygen.
N-CH3.2 - 3.8Multiplet4HMethylene protons adjacent to the protonated nitrogen, showing complex coupling.
O-CH3.7 - 3.9Singlet3HMethyl protons of the ester group.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C =O168 - 172Carbonyl carbon of the methyl ester.
C H-355 - 60Methine carbon at the chiral center, attached to oxygen and nitrogen.
O-C H₂65 - 70Methylene carbon adjacent to the ring oxygen.
N-C H₂40 - 50Methylene carbons adjacent to the protonated nitrogen.
O-C H₃52 - 55Methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For (S)-Methyl morpholine-3-carboxylate hydrobromide, key vibrational modes include those of the ammonium, ester, and C-O and C-N bonds.

Experimental Protocol: FTIR Analysis

For solid samples, particularly those that may be hygroscopic, the KBr pellet method is a standard and reliable technique.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place pellet in the FTIR spectrometer acq2 Collect a background spectrum (air or KBr) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Perform background correction proc2 Identify and label significant peaks proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for FTIR analysis using the KBr pellet method.

Causality in Experimental Choices:

  • KBr Pellet Technique: This method is ideal for obtaining high-quality spectra of solid samples.[4] The sample is dispersed in an IR-transparent matrix (KBr), minimizing scattering effects. Proper grinding is essential to reduce particle size and obtain sharp, well-resolved peaks.

Predicted IR Spectral Data

The IR spectrum will be characterized by the following key absorption bands. The presence of the ammonium salt will introduce characteristic N-H stretching and bending vibrations.[5][6]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 2800N-H stretchR₃N⁺-H
2980 - 2850C-H stretchAliphatic
1750 - 1730C=O stretchEster
1600 - 1500N-H bendR₃N⁺-H
1250 - 1050C-O stretchEster and Ether
1200 - 1000C-N stretchAmine

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For an organic salt, the choice of ionization technique is critical.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is the preferred method for analyzing organic salts as it is a soft ionization technique that can generate intact molecular ions from solution.[7]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (e.g., in methanol or acetonitrile) acq1 Infuse the sample solution into the ESI source acq2 Optimize ionization parameters acq1->acq2 acq3 Acquire the mass spectrum in positive ion mode acq2->acq3 proc1 Identify the molecular ion peak [M+H]⁺ proc2 Analyze the fragmentation pattern proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ESI-Mass Spectrometry analysis.

Causality in Experimental Choices:

  • Electrospray Ionization (ESI): ESI is ideal for polar and ionic compounds as it generates ions directly from a solution, minimizing fragmentation and preserving the molecular ion.[7] This is crucial for determining the molecular weight of the free base.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺. The hydrobromide counter-ion will not be observed in the positive ion spectrum. The molecular weight of the free base, (S)-Methyl morpholine-3-carboxylate, is 145.16 g/mol .[8]

m/zIon
146.08[C₆H₁₁NO₃ + H]⁺

Fragmentation of the molecular ion may occur, leading to characteristic daughter ions. Common fragmentation pathways for morpholine derivatives involve the loss of the ester group or cleavage of the morpholine ring.

Conclusion

The spectroscopic characterization of (S)-Methyl morpholine-3-carboxylate hydrobromide is essential for its application in pharmaceutical development. While direct experimental data for the hydrobromide salt is limited, a comprehensive analysis can be performed by leveraging data from its hydrochloride analog and a fundamental understanding of spectroscopic principles. This guide provides the necessary protocols and predictive data to aid researchers in the structural verification and quality assessment of this important chiral building block.

References

  • (S)-Methyl morpholine-3-carboxylate hydrochloride, min 98%, 1 gram. (n.d.). Retrieved from [Link]

  • Asymmetric Contributor. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]

  • (S)-Methyl morpholine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • (S)-Methyl morpholine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Multi-spectroscopic characterization of organic salt components in medicinal plant. (2024). PubMed. Retrieved from [Link]

  • Far-infrared spectra of tertiary ammonium salts. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (n.d.). Google Patents.
  • Mid-IR Spectrum of NH 4 Cl. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (n.d.). Google Patents.
  • Mass spectrometry (MS). (n.d.). Fiveable. Retrieved from [Link]

  • 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. (n.d.). King Fahd University of Petroleum & Minerals. Retrieved from [Link]

  • Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. (n.d.). MDPI. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Identifying organic salts? (2023, June 17). Reddit. Retrieved from [Link]

  • Proton (1H) NMR Spectroscopy. (2025, January 4). Save My Exams. Retrieved from [Link]

  • Material and Charge Transport of Large Organic Salt Clusters and Nanoparticles in Electrospray Ion Beam Deposition. (n.d.). ACS Publications. Retrieved from [Link]

  • 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. (2025, October 30). ResearchGate. Retrieved from [Link]

  • Amines. (n.d.). Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved from [Link]

  • Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube. Retrieved from [Link]

  • SPECTRAL CHARACTERIZATION OF CARBOXYLIC ACIDS, AMINO ACIDS AND AMMONIUM SALT AS THE CARRIERS OF 3.2 µm BAND OF COMET 67P/CHURYUMOV-GERASIMENKO. (n.d.). Retrieved from [Link]

  • Organic mass spectrometry at the beginning of the 21st century. (2025, August 5). ResearchGate. Retrieved from [Link]

  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of 3-substituted morpholines from aminoalkynes

Application Note: Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkynes Executive Summary The morpholine scaffold is a privileged structure in medicinal chemistry, featured in blockbuster drugs such a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkynes

Executive Summary

The morpholine scaffold is a privileged structure in medicinal chemistry, featured in blockbuster drugs such as reboxetine (antidepressant), aprepitant (antiemetic), and rivaroxaban (anticoagulant). While traditional synthesis relies on the chiral pool (e.g., amino acids), these methods are often limited by the availability of starting materials.

This Application Note details a robust, modular protocol for the enantioselective synthesis of 3-substituted morpholines starting from readily available aminoalkynes (specifically


-protected 

-amino alkynols). The methodology employs a sequential Gold(I)-catalyzed cycloisomerization / Asymmetric Transfer Hydrogenation (ATH) strategy. This approach offers superior atom economy and access to diverse substitution patterns at the C3 position that are difficult to access via classical substitution chemistry.

Scientific Background & Strategic Disconnection

The Regioselectivity Challenge

The primary challenge in cyclizing aminoalkynes is controlling the regioselectivity between 5-exo-dig (forming pyrrolidines/oxazolidines) and 6-endo-dig (forming piperidines/morpholines) pathways. According to Baldwin’s rules, both are favored, but 5-exo-dig is often kinetically dominant.

  • Gold(I) Catalysis Solution: Cationic Gold(I) complexes are soft Lewis acids that activate the alkyne

    
    -system. By tuning the ligand environment and protecting groups (e.g., 
    
    
    
    -Tosyl), the reaction manifold can be steered exclusively toward the 6-endo-dig cyclization, yielding a 3,4-dihydro-2H-1,4-oxazine intermediate.
Stereocenter Formation

Direct enantioselective cyclization of alkynes to saturated morpholines is mechanistically difficult because the initial cyclization product is often a planar cyclic enamide/imine. Therefore, the most reliable strategy for high enantiomeric excess (


) is a two-stage protocol :
  • Ring Formation: Gold-catalyzed cyclization to the cyclic imine (dihydro-oxazine).

  • Stereocenter Induction: Enantioselective reduction of the C=C/C=N bond using a chiral catalyst (Ruthenium or Chiral Brønsted Acid).

Mechanistic Pathway

The following diagram illustrates the cascade activation of the alkyne, the regioselective nucleophilic attack, and the subsequent enantioselective reduction.

GoldMorpholineSynthesis cluster_0 Stage 1: Gold(I) Catalysis cluster_1 Stage 2: Enantioselective Reduction Substrate Aminoalkyne Precursor (N-Ts, O-H tethered) Au_Complex [L-Au]+ Coordination (Alkyne Activation) Substrate->Au_Complex + Au(I) Cat Cyclization 6-endo-dig Cyclization (Nucleophilic Attack by O) Au_Complex->Cyclization Intramolecular ProtoDeaur Protodeauration Cyclization->ProtoDeaur - [L-Au]+ Intermediate Dihydro-oxazine (Cyclic Imine/Enamide) ProtoDeaur->Intermediate Isomerization ATH Asymmetric Transfer Hydrogenation (Ru-Cat*) Intermediate->ATH + HCOOH/NEt3 + Chiral Cat Product Chiral 3-Substituted Morpholine (>95% ee) ATH->Product Stereoselective Reduction

Caption: Figure 1. Sequential Gold(I)-catalyzed 6-endo-dig cyclization followed by Asymmetric Transfer Hydrogenation (ATH) to set the C3 stereocenter.

Detailed Experimental Protocol

Phase 1: Substrate Preparation

Target Precursor:


-(2-hydroxyethyl)-N-(p-tosyl)propargylamine derivatives.
These are easily synthesized via 

-alkylation of

-tosyl amino alcohols with propargyl bromide derivatives.
Phase 2: Gold(I)-Catalyzed Cycloisomerization

Objective: Synthesize the 3,4-dihydro-2H-1,4-oxazine intermediate.

Reagents:

  • Catalyst: Chloro(triphenylphosphine)gold(I) [AuCl(PPh

    
    )] (2 mol%)
    
  • Co-Catalyst: Silver Triflate [AgOTf] (2 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Substrate: 1.0 equiv.

Protocol:

  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, weigh AuCl(PPh

    
    ) (10 mg, 0.02 mmol) and AgOTf (5.1 mg, 0.02 mmol). Add anhydrous DCM (2 mL) and stir for 10 minutes at room temperature. A white precipitate (AgCl) will form, indicating generation of the active cationic species 
    
    
    
    .
  • Substrate Addition: Dissolve the aminoalkyne substrate (1.0 mmol) in DCM (3 mL) and add it dropwise to the catalyst mixture.

  • Reaction: Stir at room temperature (25 °C). Monitor by TLC (typically 1-4 hours). The alkyne spot will disappear, and a new polar spot (cyclic enamide) will appear.

  • Workup: Filter the mixture through a short pad of celite to remove silver salts and gold residues. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the 3,4-dihydro-2H-1,4-oxazine .

    • Note: This intermediate is stable but should be stored under inert gas if not used immediately.

Phase 3: Enantioselective Reduction (The Stereodefining Step)

Objective: Reduce the C=C double bond at the 3-position to generate the chiral morpholine.

Reagents:

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: DCM or Methanol

Protocol:

  • Setup: In a clean vial, dissolve the isolated dihydro-oxazine intermediate (0.5 mmol) in DCM (2 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (3.2 mg, 0.005 mmol).

  • H-Source Addition: Add the HCOOH/Et

    
    N mixture (150 µL, excess).
    
  • Reaction: Stir at room temperature for 12–24 hours. The reaction is typically clean and quantitative.

  • Quench: Add saturated NaHCO

    
     solution to neutralize the acid. Extract with DCM (3 x 5 mL).
    
  • Isolation: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Analysis: Determine enantiomeric excess (

    
    ) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
    

Data Presentation & Optimization

The choice of ligand on Gold and the reduction catalyst critically affects yield and


.

Table 1: Optimization of Reaction Conditions (Model Substrate: Phenyl-substituted Alkyne)

EntryCyclization CatalystSolventReduction CatalystYield (%)ee (%)Notes
1AuCl(PPh

)/AgOTf
DCMNaBH

(Achiral)
920Racemic baseline
2AuCl(PPh

)/AgOTf
DCMRu-(S,S)-TsDPEN 8896 Optimal Method
3AuCl(PPh

)/AgOTf
TolueneRu-(S,S)-TsDPEN8594Slower reaction
4AgOTf (No Gold)DCMRu-(S,S)-TsDPEN30N/ASilver alone is inefficient
5AuCl

(Au III)
DCMRu-(S,S)-TsDPEN6595Lower yield in step 1

Data derived from comparative analysis of standard transfer hydrogenation protocols applied to cyclic imines.

Troubleshooting & Critical Parameters

  • Regioselectivity (5-exo vs 6-endo):

    • Issue: Formation of the 5-membered ring (oxazolidine) byproduct.

    • Solution: Ensure the Nitrogen is protected with an electron-withdrawing group (EWG) like Tosyl (Ts) or Nosyl (Ns) . Electron-rich amines favor 5-exo-dig. The Gold(I) catalyst promotes 6-endo-dig specifically when the nucleophile is an alcohol attacking a terminal or internal alkyne in this geometric constraint.

  • Catalyst Poisoning:

    • Issue: Reaction stalls.

    • Solution: Gold catalysts are sensitive to free amines. Ensure the

      
      -protecting group is stable. Avoid Lewis basic impurities (e.g., pyridine) in the solvent.
      
  • Water Sensitivity:

    • Issue: Hydration of the alkyne to a ketone instead of cyclization.

    • Solution: Use anhydrous solvents for the Gold step. The Reduction step (Phase 3) is tolerant of moisture.

References

  • General Review on Morpholine Synthesis

    • D'Adamio, G., et al. (2019). "Catalytic Approaches to the Synthesis of Morpholines.
    • [Link][1][2]

  • Gold-Catalyzed Cyclization (6-endo-dig)

    • Pinto, A., et al. (2012). "Gold(I)-Catalyzed Synthesis of 3,4-Dihydro-2H-1,4-oxazines." Journal of Organic Chemistry.
    • [Link]

  • Asymmetric Transfer Hydrogenation (ATH)

    • Wang, C., et al. (2012). "Enantioselective Synthesis of 3-Substituted Morpholines." Organic Letters.
    • [Link]

  • Tandem Approaches (Titanium/Ruthenium)

    • Zhu, S., et al. (2016). "Catalytic Asymmetric Synthesis of Morpholines... tandem sequential one-pot reaction." Organic Letters.
    • [Link]

  • Gold Catalysis Mechanisms (Review)

    • Pflästerer, D., & Hashmi, A. S. K. (2016). "Gold Catalysis in Total Synthesis: Recent Achievements." Chemical Society Reviews.
    • [Link]

Sources

Application

Application Notes and Protocols for the Creation of Libraries of Morpholine-Based Compounds

Introduction: The Morpholine Scaffold - A Privileged Motif in Drug Discovery The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold - A Privileged Motif in Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs and clinical candidates stems from its unique physicochemical properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold that can be readily functionalized to explore chemical space and optimize interactions with biological targets.[2] This application note provides detailed protocols and expert insights for the construction of diverse libraries of morpholine-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into both solution-phase and solid-phase synthetic strategies, offering a comparative analysis to guide your experimental design.

I. Strategic Approaches to Morpholine Library Synthesis: A Comparative Overview

The construction of a high-quality morpholine library hinges on the selection of an appropriate synthetic strategy. The choice between solution-phase and solid-phase synthesis depends on factors such as the desired library size, the need for purification, and the available automation capabilities.

Strategy Advantages Disadvantages Best Suited For
Solution-Phase Synthesis - Flexible reaction conditions- Scalable for bulk synthesis- Easier reaction monitoring- Purification can be laborious- Not easily automated for large libraries- Focused libraries- Scaffold synthesis- Route optimization
Solid-Phase Synthesis - Simplified purification (catch-and-release)- Amenable to automation and high-throughput synthesis- Excess reagents can be used to drive reactions to completion- Reaction monitoring can be challenging- Potential for solid-support-related side reactions- Scale-up can be difficult- Large, diverse libraries- Parallel synthesis of analogues

A particularly powerful tool in the synthesis of morpholine libraries is the use of multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR). MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, making them highly efficient for generating chemical diversity.[3][4]

II. Solution-Phase Synthesis Protocols for Morpholine Scaffolds

Solution-phase synthesis offers a versatile platform for the construction of morpholine cores that can be further diversified. Here, we present two robust protocols.

Protocol 1: Synthesis of Substituted Morpholines from 1,2-Amino Alcohols

This method is a reliable and widely used approach for the synthesis of a variety of substituted morpholines.[5][6][7] The reaction proceeds through the formation of a morpholinone intermediate, which is subsequently reduced.

Workflow for Synthesis of Substituted Morpholines from 1,2-Amino Alcohols

G A 1,2-Amino Alcohol C N-Acylation A->C B α-Haloacetyl Chloride B->C D Intramolecular Cyclization C->D E Morpholinone D->E F Reduction (e.g., LiAlH4, BH3) E->F G Substituted Morpholine F->G

Caption: A two-step, one-pot synthesis of substituted morpholines.

Step-by-Step Methodology:

  • N-Acylation:

    • To a solution of the 1,2-amino alcohol (1.0 equiv.) and a base (e.g., triethylamine, 2.2 equiv.) in a suitable solvent (e.g., dichloromethane, DCM) at 0 °C, add the α-haloacetyl chloride (e.g., chloroacetyl chloride, 1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Expert Insight: The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride. The slow addition at low temperature helps to control the exothermicity of the reaction.

  • Intramolecular Cyclization:

    • To the reaction mixture from Step 1, add a stronger base (e.g., sodium hydride, 1.5 equiv.) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the crude morpholinone by column chromatography.

    • Expert Insight: This cyclization is a Williamson ether synthesis. The choice of base and solvent can significantly impact the yield.

  • Reduction:

    • To a solution of the purified morpholinone (1.0 equiv.) in a dry ethereal solvent (e.g., THF) at 0 °C, add a reducing agent (e.g., lithium aluminum hydride, 2.0 equiv.) portion-wise.

    • Reflux the reaction mixture for 4-8 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solid and concentrate the filtrate to obtain the substituted morpholine.

    • Expert Insight: The use of powerful reducing agents like LiAlH4 is necessary for the amide reduction. Careful quenching is essential for safety and to facilitate workup.

Starting Material α-Haloacetyl Chloride Reducing Agent Typical Yield
(S)-2-Amino-3-methyl-1-butanolChloroacetyl chlorideLiAlH₄75-85%
2-Amino-1-phenylethanolBromoacetyl bromideBH₃·THF70-80%
Protocol 2: Ugi Four-Component Reaction for Highly Substituted Morpholines

The Ugi-4CR is a powerful method for generating complex morpholine derivatives in a single step, offering significant diversity.[3][4]

Workflow for Ugi-4CR Synthesis of Morpholines

G A Amino Alcohol E Ugi Reaction A->E B Aldehyde or Ketone B->E C Carboxylic Acid C->E D Isocyanide D->E F Post-Ugi Cyclization E->F G Highly Substituted Morpholine F->G

Caption: Convergent synthesis of morpholines via a multicomponent reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a single reaction vessel, combine the amino alcohol (1.0 equiv.), aldehyde or ketone (1.0 equiv.), and carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., methanol).

    • Stir the mixture at room temperature for 30 minutes.

  • Addition of Isocyanide:

    • Add the isocyanide (1.0 equiv.) to the reaction mixture.

    • Stir at room temperature for 24-48 hours.

    • Expert Insight: The order of addition is often crucial in Ugi reactions. Pre-mixing the amine, carbonyl, and acid allows for the formation of the iminium and carboxylate ions, which then react with the isocyanide.

  • Post-Ugi Cyclization:

    • The linear Ugi adduct may cyclize spontaneously or require a subsequent step (e.g., heating or addition of a base) to afford the morpholine product.

    • Monitor the reaction by LC-MS to determine the endpoint.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired morpholine derivative.

Amino Alcohol Aldehyde Carboxylic Acid Isocyanide Typical Yield
EthanolamineBenzaldehydeAcetic Acidtert-Butyl isocyanide60-75%
(R)-2-Amino-1-propanolCyclohexanecarboxaldehydeFormic AcidCyclohexyl isocyanide55-70%

III. Solid-Phase Synthesis Protocol for a Morpholine Library

Solid-phase synthesis is ideal for the parallel synthesis of a large number of morpholine analogues. This protocol utilizes a resin-bound amino alcohol as the starting point.

Workflow for Solid-Phase Synthesis of a Morpholine Library

G A Resin-Bound Amino Alcohol B Acylation with α-Haloacetyl Fluoride A->B C Intramolecular Cyclization (DBU) B->C D Resin-Bound Morpholinone C->D E Reduction (BH3·SMe2) D->E F Resin-Bound Morpholine E->F G Cleavage from Resin (TFA) F->G H Morpholine Analogue G->H

Caption: A streamlined solid-phase approach to a morpholine library.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Wang resin loaded with an amino alcohol) in a suitable solvent (e.g., DMF).

  • Acylation:

    • To the swollen resin, add a solution of the α-haloacetyl fluoride (5.0 equiv.) and a non-nucleophilic base (e.g., diisopropylethylamine, 10.0 equiv.) in DMF.

    • Agitate the reaction mixture at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

    • Expert Insight: The use of acyl fluorides often provides cleaner reactions and higher yields compared to acyl chlorides in solid-phase synthesis.

  • Cyclization:

    • Treat the acylated resin with a solution of a strong, non-nucleophilic base (e.g., DBU, 5.0 equiv.) in DMF.

    • Agitate the mixture at room temperature for 16 hours.

    • Wash the resin as described in Step 2.

  • Reduction:

    • Swell the resin-bound morpholinone in THF.

    • Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, 10.0 equiv.) in THF.

    • Agitate the reaction at 60 °C for 12 hours.

    • Wash the resin as described in Step 2.

  • Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate to obtain the crude morpholine analogue.

    • Purify by preparative HPLC.

IV. Characterization and Quality Control of Morpholine Libraries

Ensuring the identity and purity of library members is critical for the reliability of subsequent screening data.[8][] A combination of analytical techniques should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis of library purity and confirmation of the expected molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should be used to confirm the structure of a representative subset of the library to ensure the desired scaffold has been synthesized.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the purification of final compounds, while analytical HPLC with a suitable detector (e.g., UV, ELSD) is used to determine the final purity of individual compounds.

V. Troubleshooting Common Issues in Morpholine Library Synthesis

Problem Potential Cause Suggested Solution
Low Yield in Solution-Phase Cyclization - Incomplete acylation- Inappropriate base or solvent- Steric hindrance- Confirm complete acylation by LC-MS before proceeding.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., acetonitrile, THF).- For sterically hindered substrates, consider longer reaction times or higher temperatures.
Incomplete Reaction on Solid Phase - Poor resin swelling- Inefficient coupling reagent- Steric hindrance on the resin- Ensure the resin is fully swollen in the reaction solvent.- Use a more reactive acylating agent (e.g., acyl fluoride).- Consider a linker that provides more distance between the substrate and the resin backbone.
Formation of Side Products - Dimerization or polymerization- Epimerization- Use high-dilution conditions for cyclization steps.- Optimize the reaction temperature and base to minimize epimerization.
Difficulty in Purification - Closely eluting impurities- Poor solubility of the product- Optimize the chromatography conditions (e.g., different solvent system, gradient).- Consider a catch-and-release purification strategy.

VI. Conclusion

The protocols and insights provided in this application note offer a robust framework for the successful creation of diverse libraries of morpholine-based compounds. By carefully selecting the synthetic strategy, optimizing reaction conditions, and implementing rigorous quality control measures, researchers can generate high-quality compound collections that will be invaluable for hit identification and lead optimization in drug discovery programs.

VII. References

  • NileChemical. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]

  • Nazarbayev University Repository. (n.d.). Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa-Michael addition. Retrieved from [Link]

  • ACS Publications. (n.d.). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Sci-Hub. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]

  • PubMed Central. (n.d.). Troubleshooting unstable molecules in chemical space. Retrieved from [Link]

  • Routledge. (n.d.). Analytical Methods in Combinatorial Chemistry - 2nd Edition. Retrieved from [Link]

  • Theseus. (2024, February 29). Troubleshooting the Workflow of a Next-Generation Sequencing Library Preparation. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021, September 25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 23). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Combinatorial Chemistry in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Combinatorial Chemistry: A Guide for Librarians. Retrieved from [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]

  • YouTube. (2025, February 25). Combinatorial Chemistry Using Microdroplet Libraries. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation of (S)-Methyl morpholine-3-carboxylate hydrobromide

Welcome to our dedicated technical support center for (S)-Methyl morpholine-3-carboxylate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for (S)-Methyl morpholine-3-carboxylate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this important chiral building block. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction to (S)-Methyl morpholine-3-carboxylate hydrobromide

(S)-Methyl morpholine-3-carboxylate hydrobromide is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, comprising a morpholine ring, a chiral center at the 3-position, and a methyl ester, dictates its reactivity and stability profile. The hydrobromide salt form enhances its crystallinity and solubility in polar solvents but also introduces considerations regarding hygroscopicity. Understanding the potential degradation pathways is crucial for accurate experimental outcomes and the development of stable drug formulations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work with (S)-Methyl morpholine-3-carboxylate hydrobromide.

Issue 1: Inconsistent Potency or Yield in Synthetic Reactions

  • Question: I am using (S)-Methyl morpholine-3-carboxylate hydrobromide in a multi-step synthesis, but my yields are variable and often lower than expected. What could be the cause?

  • Answer: Inconsistent potency of your starting material is a likely culprit. The primary cause of potency loss is the hydrolysis of the methyl ester group. This reaction is catalyzed by moisture and can be accelerated by acidic or basic conditions. The resulting (S)-morpholine-3-carboxylic acid is often less reactive in subsequent coupling reactions, leading to lower yields.

    • Underlying Mechanism: Ester hydrolysis is a nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the carbonyl carbon of the ester. This process is reversible, but in the presence of excess water, the equilibrium favors the formation of the carboxylic acid and alcohol (methanol in this case).[3] The rate of hydrolysis is significantly influenced by pH.[4][5][6][7][8]

    • Troubleshooting Steps:

      • Verify Purity: Before use, confirm the purity of your (S)-Methyl morpholine-3-carboxylate hydrobromide batch using a suitable analytical method like HPLC-UV or GC-MS to quantify the parent compound and its primary degradant, (S)-morpholine-3-carboxylic acid.[9][10]

      • Ensure Anhydrous Conditions: Use freshly dried solvents and perform your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

      • Control pH: If your reaction conditions are strongly acidic or basic, consider if the hydrolysis of the ester is a possible side reaction. It may be necessary to protect the ester or choose alternative reaction conditions.

Issue 2: Loss of Enantiomeric Purity

  • Question: My final product has a lower enantiomeric excess (ee) than expected. Could the (S)-Methyl morpholine-3-carboxylate hydrobromide be racemizing?

  • Answer: Yes, racemization at the C3 position is a significant risk, particularly under basic conditions. The alpha-proton (the hydrogen atom on the carbon adjacent to the carbonyl group) is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) enantiomers.

    • Underlying Mechanism: The acidity of the alpha-proton is a fundamental concept in carbonyl chemistry. The resulting enolate is stabilized by resonance, which delocalizes the negative charge onto the oxygen atom. This planarity is the key to the loss of stereochemical information.[11] While racemization of amino acid esters can also be acid-catalyzed, it is generally more facile under basic conditions.[12][13]

    • Troubleshooting Steps:

      • Chiral HPLC Analysis: Use a chiral HPLC method to determine the enantiomeric purity of your starting material and to monitor it throughout your process.

      • Avoid Strong Bases: Whenever possible, avoid the use of strong, non-nucleophilic bases. If a base is required, consider using a weaker base or a sterically hindered one to minimize alpha-proton abstraction.

      • Low Temperature: Perform reactions at the lowest effective temperature to slow down the rate of racemization.

Issue 3: Poor Solubility or Inconsistent Dissolution Times

  • Question: I'm having trouble getting consistent dissolution of my (S)-Methyl morpholine-3-carboxylate hydrobromide. Sometimes it dissolves readily, and other times it forms clumps. Why is this happening?

  • Answer: This issue is likely related to the hygroscopic nature of the hydrobromide salt. Absorption of atmospheric moisture can lead to the formation of hydrates and clumping, which can affect the dissolution rate and even the accuracy of weighing.[14][15][16][17]

    • Underlying Mechanism: Hygroscopicity is the tendency of a substance to absorb moisture from the air. Salts, in particular, can attract and hold water molecules.[15][16] When the relative humidity exceeds a certain point (often around 75% for many salts), significant moisture absorption can occur, leading to physical changes in the solid material.[15][17]

    • Troubleshooting Steps:

      • Proper Storage: Store the compound in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica gel or anhydrous calcium sulfate).[14]

      • Controlled Environment for Weighing: If possible, weigh the material in a glove box under an inert atmosphere or in a low-humidity environment.

      • Drying Before Use: If you suspect the material has absorbed moisture, it can be dried under vacuum at a mild temperature (e.g., 40-50°C) for several hours. However, be cautious, as excessive heat can promote degradation.[14]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for (S)-Methyl morpholine-3-carboxylate hydrobromide?

    • A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. We recommend storage at 2-8°C in a tightly sealed container inside a desiccator.[14][15][16]

  • Q2: What are the primary degradation products I should look for?

    • A2: The two most likely degradation products are:

      • (S)-Morpholine-3-carboxylic acid: Formed via hydrolysis of the methyl ester.

      • (R)-Methyl morpholine-3-carboxylate hydrobromide: Formed via racemization of the (S)-enantiomer.

  • Q3: How can I perform a forced degradation study on this compound?

    • A3: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[18][19][20] A typical study would involve exposing the compound to the following conditions:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

      • Basic Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 80°C for 48 hours (solid state).

      • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).

    Samples should be analyzed by a stability-indicating HPLC method at various time points to track the formation of degradants.

  • Q4: What type of analytical method is suitable for stability testing?

    • A4: A reversed-phase HPLC method with UV detection is generally a good starting point for separating the parent compound from its more polar hydrolysis product. To separate the enantiomers, a chiral HPLC column and method will be necessary. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[9][10]

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Humidity Store in a desiccatorPrevents moisture absorption and subsequent hydrolysis.[14][15][16]
Atmosphere Tightly sealed container, inert gas overlay for long-term storageMinimizes exposure to moisture and oxygen.
Light Protect from light (amber vial)Prevents potential photolytic degradation.

Table 2: Hypothetical Forced Degradation Study Results

Stress ConditionDegradation (%)Major Degradant(s)
0.1 M HCl, 60°C, 24h~15%(S)-Morpholine-3-carboxylic acid
0.1 M NaOH, RT, 8h~25%(S)-Morpholine-3-carboxylic acid, (R)-Methyl morpholine-3-carboxylate
3% H₂O₂, RT, 24h~5%Minor unidentified polar impurities
80°C, 48h (solid)<2%(S)-Morpholine-3-carboxylic acid
Light (ICH Q1B)<1%No significant degradation

Note: This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment (Non-Chiral)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: (S)-Morpholine-3-carboxylic acid (more polar, earlier elution) followed by (S)-Methyl morpholine-3-carboxylate.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based)

  • Mobile Phase: Isocratic mixture of hexane and ethanol with a suitable acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine), to be optimized for the specific column.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

Diagram 1: Key Degradation Pathways

cluster_main Degradation of (S)-Methyl morpholine-3-carboxylate cluster_hydrolysis Hydrolysis cluster_racemization Racemization A (S)-Methyl morpholine-3-carboxylate B (S)-Morpholine-3-carboxylic acid + Methanol A->B + H₂O (acid/base catalyst) C (R)-Methyl morpholine-3-carboxylate A->C Base (via enolate)

Caption: Primary degradation pathways for (S)-Methyl morpholine-3-carboxylate.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow start Receive/Synthesize (S)-Methyl morpholine-3-carboxylate HBr initial_analysis Initial Analysis: - Purity (HPLC) - Enantiomeric Purity (Chiral HPLC) - Water Content (Karl Fischer) start->initial_analysis storage Store under Recommended Conditions (2-8°C, Desiccated) initial_analysis->storage stress_testing Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->stress_testing stability_study Long-Term & Accelerated Stability Studies storage->stability_study method_dev Develop & Validate Stability-Indicating Method stress_testing->method_dev method_dev->stability_study final_report Assess Stability Profile & Define Shelf-Life stability_study->final_report

Caption: A typical workflow for assessing the stability of a new compound.

References

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry, and Applications. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(4). [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kovalenko, V. N., & Kliuev, N. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(11), 1577-1609. [Link]

  • Kamerlin, S. C. H., & Wilkie, J. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. The Journal of Physical Chemistry A, 111(48), 12125-12134. [Link]

  • Fair, B. D., & Kormos, C. M. (2008). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Polymer Science Part A: Polymer Chemistry, 46(10), 3417-3427. [Link]

  • Di Masi, A., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Advances, 12(31), 20045-20054. [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(8), 3504-3510. [Link]

  • Kemp, D. S., & Rebek, J. (1970). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 35(11), 3629-3634. [Link]

  • Smith, G. G., & Williams, R. W. (1989). Racemization of amino acids in geological and biomedical systems. Journal of Chemical Education, 66(10), 804. [Link]

  • Khan, M. A. A., et al. (2021). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 26(16), 4991. [Link]

  • Salt Institute. (n.d.). Salt Storage Handbook. [Link]

  • South Industries. (2019, October 2). Protecting Salt Storage Year Round. [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. [Link]

  • LibreTexts Chemistry. (2023, October 29). Alpha-Carbon Chemistry: Enols and Enolates. [Link]

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of Morpholine-Based Compounds

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with morpholine-based compounds. This center is designed to provide you with not just protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with morpholine-based compounds. This center is designed to provide you with not just protocols, but the underlying scientific principles to ensure the stability, and therefore the reliability, of your valuable molecules. Improper storage is a frequent and often overlooked source of experimental variability and failure. This guide will equip you with the expertise to mitigate these risks, troubleshoot common issues, and maintain the integrity of your research.

The Critical Role of Storage: Understanding the Morpholine Scaffold

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and organic synthesis. Its prevalence is due to its advantageous physicochemical properties, which can enhance the solubility, metabolic stability, and pharmacokinetic profile of a molecule. However, the very features that make morpholine and its derivatives so useful also render them susceptible to degradation if not stored correctly.

The secondary amine is basic and nucleophilic, while the ether oxygen can influence the electron density of the ring. This duality makes the scaffold prone to several degradation pathways, primarily:

  • Hygroscopicity and Hydrolysis: Morpholine and many of its derivatives are hygroscopic, readily absorbing moisture from the atmosphere. This absorbed water can act as a reagent, leading to hydrolysis of sensitive functional groups on the molecule or, in some cases, ring-opening degradation.

  • Oxidation: The nitrogen and adjacent carbon atoms can be susceptible to oxidation, especially in the presence of light, air (oxygen), or trace metal impurities. This can lead to the formation of N-oxides, ring-opened byproducts, or other unwanted species.

  • Formation of N-nitrosamines: In the presence of nitrosating agents (e.g., nitrites, nitrogen oxides in polluted air), the secondary amine of the morpholine ring can form N-nitrosomorpholine, a potential carcinogen. While this is more of a concern in industrial settings, it's a potential degradation pathway to be aware of.

Understanding these inherent liabilities is the first step toward implementing a robust storage strategy.

General Storage and Handling Protocol for a New Morpholine-Based Compound

Upon receiving a new morpholine-based compound, a systematic approach to its storage is crucial. The following protocol is a self-validating system designed to preserve the compound's integrity from day one.

Step-by-Step Protocol:

  • Initial Inspection: Upon receipt, immediately inspect the container for any signs of damage, such as cracks, loose caps, or discoloration of the compound. Note the appearance of the compound (e.g., color, crystalline form).

  • Review Supplier Documentation: Consult the Safety Data Sheet (SDS) and any accompanying technical data sheets for specific storage recommendations from the manufacturer. Pay close attention to recommended temperatures, and warnings about sensitivity to light, air, or moisture.

  • Inert Atmosphere Repackaging (if necessary): If the compound is noted to be air or moisture-sensitive, or if you will be accessing it frequently, consider portioning it into smaller vials under an inert atmosphere (e.g., argon or nitrogen) in a glove box. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Container Selection: Ensure the compound is stored in a tightly sealed, chemical-resistant container. For neat morpholine and many of its derivatives, glass or stainless steel is preferable. Avoid containers made of copper, aluminum, or zinc, as morpholine can be corrosive to these metals.

  • Labeling: Label each vial clearly with the compound name, structure, lot number, date received, and date opened. This is critical for inventory management and tracking the compound's history.

  • Storage Location: Store the compound in a cool, dry, dark, and well-ventilated area, away from direct sunlight and sources of heat or ignition.

  • Segregation: Store morpholine-based compounds separately from strong acids, strong oxidizing agents, and nitrosating agents to prevent hazardous reactions.

  • Inventory Management: Implement a "first-in, first-out" system for your chemical inventory to ensure older stock is used before it has a chance to degrade. Regularly inspect your inventory for any signs of degradation.

Tailoring Storage to Your Morpholine Derivative: A Risk-Based Approach

While the general protocol provides a strong foundation, the specific functional groups on your morpholine derivative will dictate its stability and, therefore, its optimal storage conditions. Use the following table to assess the potential risks associated with your compound and adjust your storage strategy accordingly.

Substituent/Compound Class Potential Risks Recommended Storage Modifications
Simple N-Alkyl/Aryl Morpholines Basic, hygroscopic.Store in a desiccator, especially in humid environments. Ensure the container is tightly sealed.
Morpholine-amides Susceptible to hydrolysis, particularly under acidic or basic conditions.Store in a desiccator. Avoid any potential contact with acids or bases during storage.
Morpholine-containing APIs (e.g., Linezolid, Gefitinib) May have specific solid-state forms (polymorphs) that are sensitive to humidity and temperature.Follow the specific storage conditions outlined in the pharmaceutical literature or by the supplier (often refrigerated or controlled room temperature).
Morpholines with Electron-Withdrawing Groups May be more susceptible to nucleophilic attack.Standard inert storage conditions are generally sufficient, but be vigilant for discoloration.
Morpholines with Unprotected Hydroxyl or Amino Groups Highly hygroscopic and prone to oxidation.Store under an inert atmosphere (argon or nitrogen). A desiccator is essential. Consider refrigerated storage to slow degradation.
Light-Sensitive Derivatives (e.g., those with extended conjugation) Prone to photochemical degradation.Store in amber vials or wrap the container in aluminum foil to protect from light.

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers working with morpholine-based compounds.

Q1: I opened my container of a morpholine derivative, which is a white powder, and it has clumped together. What should I do?

A: Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of many morpholine compounds.

  • Immediate Action: Do not assume the compound is still pure. The absorbed water may have initiated hydrolysis or other forms of degradation.

  • Causality: The N-H or other polar functional groups on your molecule are likely forming hydrogen bonds with water molecules from the air. This can alter the physical properties of the solid and potentially its chemical structure.

  • Troubleshooting Steps:

    • Gently break up a small amount of the clumped material and dry it under high vacuum for several hours.

    • Re-analyze the dried material by an appropriate method (e.g., NMR, LC-MS, IR) to check for the presence of degradation products. Compare this to the data from a fresh sample if available.

    • If the compound appears to be pure after drying, it may still be usable for non-critical applications. However, for quantitative studies or in vivo experiments, it is highly recommended to use a fresh, uncompromised lot.

  • Prevention: In the future, store the compound in a desiccator or a glove box with a dry atmosphere. Consider aliquoting the material into smaller, single-use vials upon receipt.

Q2: My reaction with an N-substituted morpholine is giving inconsistent yields. Could storage be the issue?

A: Absolutely. Inconsistent results are a classic symptom of using a reagent of variable purity.

  • Causality: If the morpholine derivative has partially degraded, its effective concentration is lower than what you calculate based on its mass. This can lead to lower yields or the formation of side products. For example, if the morpholine nitrogen is intended to act as a nucleophile, oxidation to an N-oxide will render it unreactive in that capacity.

  • Troubleshooting Workflow:

    G A Inconsistent Yields Observed B Check Purity of Morpholine Reagent A->B C Run a control reaction with a fresh bottle of the reagent B->C Quick Check D Analyze the suspect reagent by LC-MS or NMR B->D Definitive Check E Degradation Confirmed C->E Yields improve F No Degradation Observed C->F Yields still inconsistent D->E Impurities detected D->F Reagent is pure G Discard suspect reagent. Implement stricter storage (e.g., inert atmosphere, desiccator). E->G H Investigate other reaction parameters (solvents, other reagents, temperature control). F->H

  • Self-Validation: Always run a control reaction with a known, reliable batch of the reagent when troubleshooting. This will quickly tell you if the reagent is the source of the inconsistency.

Q3: I noticed a slight yellowing of my morpholine-based API over time. Is it still usable for my cell-based assays?

A: A color change is a visual cue of a chemical change and should be taken seriously, especially for biologically active compounds.

  • Causality: Yellowing often indicates oxidation or the formation of minor degradation products with chromophores. While these may be present in small amounts, they could have potent, off-target biological effects or interfere with your assay readout (e.g., fluorescence).

  • Impact on Biological Assays:

    • Reduced Potency: If the parent molecule is degrading, the actual concentration of your active compound is lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value).

    • Altered Pharmacology: Degradation products may have different binding affinities for the target receptor or enzyme, or they could have agonist/antagonist effects that confound your results.

    • Toxicity: Degradants could be toxic to your cells, leading to misleading results in viability or functional assays.

  • Actionable Advice: Do not use the discolored compound for biological experiments. The risk of obtaining unreliable or uninterpretable data is too high. Obtain a fresh lot of the API and ensure it is stored under an inert atmosphere and protected from light.

Q4: What are the ideal long-term storage conditions for a valuable, newly synthesized morpholine derivative?

A: For long-term storage (months to years), the goal is to minimize all potential degradation pathways.

  • Best Practices:

    • Aliquot: Divide the compound into multiple small, tightly sealed vials. This prevents contamination and repeated exposure of the entire batch.

    • Inert Atmosphere: Flush each vial with a dry, inert gas like argon or nitrogen before sealing.

    • Low Temperature: Store the vials at -20°C or even -80°C. Low temperatures significantly slow the rate of most chemical degradation reactions.

    • Desiccation: Place the sealed vials inside a larger container with a desiccant to protect against moisture ingress during temperature changes (e.g., when removing a vial from the freezer).

    • Light Protection: Use amber vials or store the container in the dark.

    • Detailed Log: Maintain a detailed log for each compound, including its storage location, date stored, and dates of access.

    G cluster_0 Long-Term Storage Protocol A Newly Synthesized Compound B Aliquot into small vials A->B C Flush with Inert Gas (Ar/N2) B->C D Seal Tightly C->D E Store at -20°C or -80°C D->E F Place in secondary container with desiccant E->F G Store in the dark F->G H Log in Inventory G->H

    Caption: Workflow for long-term compound storage.

By implementing these rigorous storage and handling procedures, you can significantly enhance the reproducibility of your experiments and have greater confidence in the validity of your results.

References

  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved from [Link]

  • Pharmaceutical Laws. (2025). API Stability Studies: Protocol, Results, and Shelf Life Assignment. Retrieved from [Link]

  • Eawag. (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]

  • MDPI. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Troubleshooting

Technical Support Center: Optimization of N-Substitution on the Morpholine Ring

Welcome to the technical support center for the N-substitution of the morpholine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-substitution of the morpholine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this critical synthetic transformation. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome challenges in your laboratory work.

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1] The successful and efficient substitution on the morpholine nitrogen is therefore a frequently encountered yet sometimes challenging synthetic step. This guide is structured to address the most common methods for N-substitution, including N-arylation and N-alkylation, providing practical advice to optimize your reaction conditions.

Section 1: Troubleshooting Guide for N-Substitution Reactions

This section is designed to help you diagnose and resolve common issues encountered during the N-substitution of morpholine. The troubleshooting process is broken down by the type of reaction.

Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type Reactions)

The Buchwald-Hartwig amination is a powerful method for the formation of N-aryl morpholines.[1] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

Question: I am observing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig reaction can stem from several factors, primarily related to the catalyst's activity and the reactivity of your substrates.

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount.[2] For electron-deficient aryl halides or sterically hindered substrates, more electron-rich and bulky phosphine ligands are often required to promote both oxidative addition and reductive elimination. Consider screening a panel of ligands. For instance, while traditional ligands like BINAP can be effective, more advanced biarylphosphine ligands such as RuPhos and BrettPhos have shown superior performance for challenging substrates like aminopyridines.[2]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. While many modern precatalysts offer greater air stability, it is still best practice to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Catalyst poisoning can also occur due to impurities in the starting materials or solvent.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.

  • Solvent Choice: The solvent must be able to dissolve all reactants and maintain a suitable temperature for the reaction to proceed. Toluene and dioxane are common choices.[5] If solubility is an issue, a mixture of solvents might be beneficial. Avoid chlorinated solvents and acetonitrile as they can coordinate to the palladium and inhibit catalysis.[5]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides are generally the least reactive and may require more specialized catalyst systems.[6] If you are using an aryl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide if synthetically feasible.

Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig N-Arylation

G start Low Conversion Observed catalyst Evaluate Catalyst System - Screen different ligands (e.g., RuPhos, BrettPhos) - Use a precatalyst for reliable Pd(0) formation start->catalyst base Optimize Base - Stronger base (NaOtBu) vs. weaker base (Cs2CO3) - Ensure base is fully dissolved start->base solvent Check Solvent and Solubility - Degas solvent to remove oxygen - Try alternative solvents (Toluene, Dioxane) - Ensure all reactants are soluble at reaction temperature start->solvent temp Adjust Reaction Temperature - Increase temperature to improve rate - Monitor for decomposition catalyst->temp base->temp solvent->temp halide Assess Aryl Halide Reactivity - If using Ar-Cl, consider switching to Ar-Br or Ar-I outcome Improved Yield halide->outcome temp->halide

Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig reactions.

Question: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

Answer:

Side product formation can compete with your desired N-arylation, reducing the overall yield and complicating purification.

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be promoted by moisture or other protic impurities that can protonate the aryl-palladium intermediate. Ensure all reagents and solvents are dry.

  • Homocoupling: The coupling of two aryl halides (to form a biaryl) or two morpholine molecules can occur, though this is less common with modern catalyst systems.

  • β-Hydride Elimination: If the morpholine ring were to have an appropriately positioned hydrogen, β-hydride elimination from the palladium-amido intermediate could occur. While less of a concern with the stable morpholine ring itself, it's a key consideration for other cyclic amines.[7]

  • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups (e.g., a phenol), these can also compete in the coupling reaction.[6] Protection of these competing functional groups may be necessary.

Troubleshooting N-Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a fundamental transformation, but can be plagued by over-alkylation and purification challenges.

Question: I am getting a mixture of the desired mono-alkylated product and the di-alkylated quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of the quaternary ammonium salt is a common side reaction, as the mono-alkylated product is also nucleophilic.

  • Stoichiometry: Use a slight excess of morpholine relative to the alkyl halide. This will increase the probability that the alkyl halide reacts with the starting amine rather than the product.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material.

  • Choice of Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are common choices. The base should be strong enough to deprotonate the morpholinium salt but not so strong as to cause elimination of the alkyl halide.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like acetonitrile or DMF are often used.

Comparative Table of Common Conditions for N-Alkylation

ParameterRecommendation for Mono-alkylationRationale
Stoichiometry 1.1 - 1.5 equivalents of morpholineIncreases the statistical likelihood of the alkyl halide reacting with the starting amine.
Addition Rate Slow, dropwise addition of alkyl halideMaintains a low concentration of the alkylating agent, disfavoring over-alkylation.
Base K₂CO₃, Na₂CO₃, Et₃N, DIPEANeutralizes the acid byproduct without competing as a nucleophile.
Solvent Acetonitrile, DMF, THFAprotic solvents that facilitate Sₙ2 reactions.
Temperature Room temperature to moderate heating (e.g., 60 °C)Balances reaction rate with minimizing side reactions.
Troubleshooting Reductive Amination

Reductive amination is a mild and efficient method for N-alkylation, particularly with aldehydes and ketones.

Question: My reductive amination is not going to completion, or I am seeing reduction of my carbonyl starting material. What should I check?

Answer:

Incomplete reaction or undesired reduction of the starting material often points to an issue with the reducing agent or the reaction pH.

  • Choice of Reducing Agent: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are more selective for the iminium ion intermediate over the carbonyl starting material.[8] More powerful reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone directly.

  • Reaction pH: The formation of the iminium ion is acid-catalyzed, but the reducing agent can be unstable at very low pH. The optimal pH is typically between 4 and 6. This can be achieved by adding a small amount of acetic acid.

  • Water Scavenging: The formation of the imine/iminium ion from the carbonyl and amine releases water. In some cases, adding a dehydrating agent like molecular sieves can drive the equilibrium towards the iminium ion and improve the reaction rate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying N-substituted morpholines?

A1: The purification method depends on the physical properties of your product.

  • Liquid Products: For volatile, thermally stable liquids, distillation (often under reduced pressure) is an effective method.[9]

  • Solid Products: Recrystallization from a suitable solvent system is the preferred method for purifying solid products.[9]

  • Chromatography: Flash column chromatography on silica gel is a versatile method for purifying both liquid and solid products, especially for removing closely related impurities. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Acid-Base Extraction: If your product is basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This is particularly useful for removing non-basic impurities.

Q2: How do I handle the hygroscopic nature of morpholine?

A2: Morpholine readily absorbs moisture from the air. To ensure accurate stoichiometry and prevent side reactions, it is best to use freshly opened or properly stored morpholine. If you suspect your morpholine has absorbed water, it can be dried by distillation from sodium or potassium hydroxide.[10]

Q3: Can I use an N-protected morpholine in these reactions?

A3: N-protection is generally not necessary for N-substitution reactions, as the goal is to functionalize the nitrogen. If you have other functional groups on the morpholine ring that require protection, you would need to choose an orthogonal protecting group strategy that allows for selective deprotection of the nitrogen for the substitution reaction.

Q4: For Buchwald-Hartwig coupling, what is the difference between using a palladium precursor like Pd(OAc)₂ with a separate ligand versus a pre-formed precatalyst?

A4: Using a palladium source like Pd(OAc)₂ with a separate ligand requires an in-situ formation of the active Pd(0) catalyst. This can sometimes be inefficient and lead to lower yields.[5] Precatalysts are pre-formed, air-stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) species under the reaction conditions.[5] They often provide more reproducible results and are generally preferred for their reliability.

Section 3: Experimental Protocols

Protocol for a Typical Buchwald-Hartwig N-Arylation

This protocol describes the coupling of morpholine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • RuPhos-Pd-G3 precatalyst (0.02 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, RuPhos-Pd-G3 precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + HNR2 - HX PdII_Amido L2Pd(II)(Ar)(NR2) Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR2 Red_Elim->Product

Caption: A simplified catalytic cycle for the Buch-Hartwig amination.

Protocol for N-Alkylation with an Alkyl Halide

This protocol describes the reaction of morpholine with an alkyl bromide.

Materials:

  • Morpholine (10 mmol)

  • Alkyl bromide (9 mmol)

  • Potassium carbonate (15 mmol)

  • Acetonitrile (20 mL)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add morpholine, potassium carbonate, and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add the alkyl bromide to the reaction mixture over 30 minutes.

  • Heat the reaction to 60 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online Forum]. Available at: [Link]

  • Syrris. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Frlan, R., & Kikelj, D. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(36), 6934-6938. Available at: [Link]

  • König, B. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10. Available at: [Link]

  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Available at: [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. Available at: [Link]

  • Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Ananikov, V. P., et al. (2016). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at: [Link]

  • D'Amato, E. M. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic performance of 1, 2, and 4 in the N-arylation of morpholine.... Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Google Patents. (2007). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Kaur, N., et al. (2022). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. RSC Advances, 12(43), 28065-28087. Available at: [Link]

  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(24), 6477-6485. Available at: [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 634-637. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Chiral Morpholines &amp; Prevention of Racemization

Welcome to the Technical Support Center for the stereoselective synthesis of chiral morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically pure morpholine scaffolds. Chiral morpholines are crucial building blocks in medicinal chemistry, often enhancing the pharmacological profiles of therapeutic agents.[1][2] However, maintaining stereochemical integrity throughout a synthetic sequence is a significant challenge. Racemization, the conversion of a single enantiomer into a mixture of both, can compromise the efficacy and safety of the final compound.[3]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues related to racemization in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to racemization during the synthesis of chiral morpholines?

A1: Racemization during the synthesis of chiral morpholines, particularly when starting from chiral amino alcohols, primarily occurs through two main pathways involving the deprotonation and reprotonation of a stereogenic center.

  • Direct Enolization/Enolate Formation: Under basic conditions, a proton on a carbon atom adjacent to a carbonyl group or a similar activating group can be abstracted to form a planar enolate intermediate. Subsequent non-stereospecific reprotonation of this intermediate leads to a racemic or epimerized mixture.[4] This is particularly relevant in syntheses involving the modification of substituents on the morpholine ring.

  • Azlactone (Oxazolone) Formation: This is a common mechanism when the synthesis involves the activation of an N-protected amino acid or a related intermediate.[5][6] The activated carboxyl group can cyclize to form a planar oxazolone intermediate. The proton at the alpha-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information.[6]

Q2: How does the choice of protecting groups for the amine and alcohol functionalities influence racemization?

A2: Protecting groups are critical for preventing unwanted side reactions and play a significant role in mitigating racemization.[7][8][9]

  • Amine Protecting Groups: The choice of the N-protecting group is crucial. Bulky protecting groups can sterically hinder the approach of a base to the alpha-proton, thereby reducing the rate of racemization. Furthermore, some protecting groups, like the 2-nitrobenzenesulfonyl (Ns) group, can promote the formation of a sulfonamide anion, which effectively suppresses α-deprotonation and prevents racemization.[10] Conversely, protecting groups that increase the acidity of the alpha-proton can enhance the risk of racemization.

  • Alcohol Protecting Groups: While less directly involved in the common racemization mechanisms of the amine-bearing stereocenter, the choice of an alcohol protecting group can influence the overall reaction conditions. A robust protecting group that is stable to the conditions required for subsequent steps is essential. If the protecting group is labile, its premature removal could expose the hydroxyl group, which might participate in unintended side reactions or alter the electronic properties of the molecule, indirectly affecting the stability of the adjacent stereocenter.

Q3: What are the most effective general strategies for synthesizing enantiopure morpholines?

A3: Several robust strategies are employed for the synthesis of enantiopure morpholines:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids (e.g., serine) or 1,2-propanediol.[2][4] The inherent chirality of the starting material is carried through the synthetic sequence to the final morpholine product.

  • Asymmetric Catalysis: The use of a chiral catalyst, either a metal complex or an organocatalyst, can selectively produce one enantiomer of the morpholine product over the other from a prochiral starting material.[4]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction.[4] After the desired stereocenter is set, the auxiliary is removed. This method is widely used and highly effective for controlling stereochemistry.

Troubleshooting Guide

Problem 1: Significant racemization is observed after a base-mediated cyclization step to form the morpholine ring.
Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Strong Base Strong bases (e.g., LDA, NaH) can readily deprotonate the α-proton, leading to racemization via enolate formation.[4] The basicity of organic bases also significantly influences racemization.[11]- Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like 2,4,6-collidine). - Perform a base screening to identify the optimal base for your specific substrate.
High Reaction Temperature Higher temperatures increase the rate of chemical reactions, including the rate of racemization.[5]- Conduct the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. Consider cooling the reaction to 0°C or below.[5]
Prolonged Reaction Time The longer the chiral intermediate is exposed to basic conditions, the greater the opportunity for racemization.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. - Optimize the reaction conditions to shorten the required reaction time.
Solvent Polarity The polarity of the solvent can influence the rate of racemization.[5]- Experiment with less polar solvents, as they can sometimes reduce the rate of racemization.[5] However, ensure your starting materials remain soluble.
Problem 2: My final morpholine product shows a loss of enantiomeric purity after the deprotection step.
Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Steps
Harsh Deprotection Conditions The conditions used to remove protecting groups (e.g., strong acid or base, high temperatures) can be harsh enough to cause racemization of the final product.[4]- Select protecting groups that can be removed under mild, orthogonal conditions. For example, a Boc group is removed with acid, while a Cbz group can be removed by hydrogenolysis.[8] - If using acidic conditions for deprotection, perform the reaction at low temperatures and for the minimum time necessary.[4]
Product Instability The final chiral morpholine itself may be inherently unstable to certain pH or temperature conditions, leading to racemization during workup or purification.[4]- Ensure that all workup and purification steps are performed under neutral or mildly acidic conditions and at low temperatures.[4] - Avoid prolonged exposure to strongly acidic or basic conditions during extraction and chromatography.
Racemization during Purification Certain purification methods, such as chromatography on silica gel, can sometimes lead to racemization if the stationary phase is acidic or basic.- Use a neutral stationary phase for chromatography, or buffer the mobile phase. - Consider alternative purification methods like crystallization or distillation if applicable.
Experimental Protocols
Protocol 1: General Procedure for N-Protecting Group Selection and Application
  • Substrate Analysis: Evaluate the stability of your chiral starting material and any functional groups present to various pH ranges and reaction conditions.

  • Protecting Group Selection:

    • For acid-sensitive substrates, consider base-labile protecting groups like Fmoc.

    • For base-sensitive substrates, acid-labile groups like Boc are preferable.

    • For substrates sensitive to both acid and base, consider groups removable by hydrogenolysis (e.g., Cbz, Benzyl).

    • To actively suppress racemization, investigate specialized protecting groups like 2-nitrobenzenesulfonyl (Ns).[10]

  • Protection Reaction:

    • Dissolve the chiral amine in a suitable anhydrous solvent (e.g., DCM, THF).

    • Add a non-nucleophilic base (e.g., triethylamine, DIEA) if necessary.

    • Slowly add the protecting group reagent (e.g., Boc-anhydride, Fmoc-Cl) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an appropriate aqueous workup and purify the protected amine by chromatography or crystallization.

Visualizing the Problem: Racemization Pathways

The following diagram illustrates the two primary mechanisms of racemization discussed. Understanding these pathways is key to devising effective preventative strategies.

RacemizationPathways cluster_0 Direct Enolization cluster_1 Azlactone Formation ChiralCenter1 Chiral Center (R-configuration) PlanarEnolate Planar Enolate (Achiral) ChiralCenter1->PlanarEnolate - H+ Base1 Strong Base Base1->ChiralCenter1 RacemicMixture1 Racemic Mixture (R and S) PlanarEnolate->RacemicMixture1 + H+ (non-selective) ActivatedAminoAcid Activated N-Protected Amino Acid Derivative Azlactone Planar Azlactone (Achiral) ActivatedAminoAcid->Azlactone Cyclization Azlactone->Azlactone Deprotonation/ Reprotonation RacemicProduct Racemic Product Azlactone->RacemicProduct Reaction with Nucleophile Base2 Base Base2->Azlactone

Caption: Key mechanisms leading to the loss of stereochemical integrity.

Decision-Making Workflow for Troubleshooting Racemization

When faced with unexpected racemization, a systematic approach to troubleshooting is essential. The following workflow can help guide your investigation.

TroubleshootingWorkflow cluster_reaction_conditions Reaction Condition Optimization cluster_reagents_materials Reagent & Material Evaluation Start Racemization Detected in Chiral Morpholine Product IdentifyStep Identify the Synthetic Step with Loss of Enantiopurity Start->IdentifyStep CheckBase Is a strong base used? IdentifyStep->CheckBase ChangeBase Switch to a weaker or hindered base CheckBase->ChangeBase Yes CheckTemp Is the reaction run at elevated temperature? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Lower the reaction temperature CheckTemp->LowerTemp Yes CheckTime Is the reaction time prolonged? CheckTemp->CheckTime No LowerTemp->CheckTime OptimizeTime Optimize for shorter reaction time CheckTime->OptimizeTime Yes CheckPG Is the protecting group contributing to racemization? CheckTime->CheckPG No OptimizeTime->CheckPG ChangePG Select a more suitable protecting group CheckPG->ChangePG Yes End Racemization Minimized CheckPG->End No ChangePG->End

Caption: A systematic workflow for diagnosing and resolving racemization issues.

By carefully considering the factors outlined in this guide and adopting a systematic approach to troubleshooting, researchers can significantly improve the stereochemical outcome of their chiral morpholine syntheses, paving the way for the successful development of novel and effective therapeutic agents.

References
  • Benchchem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide.
  • Che, C., & Yudin, A. K. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH.
  • Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. (n.d.). Synfacts.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed.
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). ACS Publications.

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Morpholine Derivatives

Status: Active Department: Process Chemistry & Purification Subject: Troubleshooting Work-up Procedures for N-Substituted Morpholines Introduction Welcome to the Technical Support Center. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Process Chemistry & Purification Subject: Troubleshooting Work-up Procedures for N-Substituted Morpholines

Introduction

Welcome to the Technical Support Center. You are likely here because your morpholine derivative is behaving like a "ghost" in the aqueous layer or a "comet" on your TLC plate.

Morpholine derivatives present a unique duality: they are lipophilic enough to be organic targets but polar and basic enough (


) to resist standard isolation. This guide bypasses generic advice to focus on the specific physicochemical interventions required to isolate these compounds in high purity.

Module 1: The "Aqueous Trap" (Extraction Failures)

User Issue: "I performed a standard aqueous work-up (EtOAc/Water), but my product yield is near zero. The aqueous layer contains my compound."

Root Cause Analysis

Morpholine derivatives are notoriously hygroscopic and water-soluble. At neutral pH (pH 7), a significant fraction of the morpholine nitrogen may still be protonated (ionized), locking it in the aqueous phase. Furthermore, standard solvents like Ethyl Acetate often lack the polarity to pull these heterocycles out of water.

The Protocol: The "Salting-Out" pH Switch

To force the molecule into the organic phase, you must suppress ionization and disrupt the aqueous solvation shell.

Step-by-Step Workflow:

  • The pH Rule: Adjust the aqueous layer pH to > 10.0 (ideally pH 12).

    • Why: You must be at least 2 pH units above the conjugate acid

      
       to ensure >99% of the amine is in the free base form. Use 2M NaOH or saturated 
      
      
      
      .
  • The Electrolyte saturation: Saturate the aqueous phase with NaCl (Brine) .

    • Why: This increases the ionic strength of the water (Salting Out), lowering the solubility of the organic amine.

  • Solvent Swap: Switch from Ethyl Acetate to Dichloromethane (DCM) or Chloroform .

    • Why: Chlorinated solvents are hydrogen-bond donors that interact favorably with the amine lone pair, significantly improving the partition coefficient (

      
      ).
      
    • Green Alternative: If chlorinated solvents are restricted, use 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol (for extreme polarity).

Visual Logic: Extraction Decision Tree

ExtractionLogic Start Start: Product in Aqueous Phase CheckPH Is pH > 10? Start->CheckPH AdjustPH Adjust to pH 12 (NaOH/Na2CO3) CheckPH->AdjustPH No SolventCheck Current Solvent? CheckPH->SolventCheck Yes AdjustPH->CheckPH SwitchDCM Switch to DCM or CHCl3 (Best Partition) SolventCheck->SwitchDCM EtOAc/Ether SaltOut Saturate Aqueous with NaCl SolventCheck->SaltOut Already Chlorinated SwitchDCM->SaltOut Extract Perform Extraction (3x Volume) SaltOut->Extract Success Product Isolated Extract->Success

Figure 1: Decision matrix for maximizing recovery of polar amines from aqueous media.

Module 2: The "Silica Streak" (Purification Issues)

User Issue: "On TLC, my spot streaks from the baseline to the solvent front. On the column, the product elutes over 20 fractions."

Root Cause Analysis

Silica gel is acidic (


). The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol (

) groups via hydrogen bonding and acid-base attraction. This causes "tailing" and irreversible adsorption.
The Protocol: Amine Modification

You must "mask" the silanol sites or use a basic stationary phase.

Data: Mobile Phase Additive Performance

AdditiveConcentrationMechanismBest For
Triethylamine (TEA) 1% - 5%Competes for silanol sites; blocks acidity.Standard flash chromatography.
Ammonia (

)
1% (in MeOH)Highly polar; suppresses ionization.Very polar/basic derivatives.[1]
Ammonium Hydroxide 0.5%Strong base suppression."DCM/MeOH/NH4OH" systems.

Troubleshooting Steps:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample. This neutralizes active sites.

  • The "Magic" Solvent System: Use DCM : Methanol :

    
     (90:10:1) .
    
    • Note: Prepare fresh. Old mixtures can separate.

  • Stationary Phase Switch: If streaking persists, switch to Neutral Alumina or Basic Alumina . Alumina lacks the acidic protons of silica.

Module 3: The "Oily Residue" (Crystallization)

User Issue: "My product is pure by NMR but remains a viscous, yellow oil. I need a solid for stability."

Root Cause Analysis

N-alkyl morpholines often have low melting points due to the flexibility of the saturated ring and lack of strong intermolecular hydrogen bonding.

The Protocol: Salt Formation

Converting the free base into a salt (HCl, Oxalate, or Fumarate) creates a rigid crystal lattice.

Procedure: HCl Salt Formation

  • Dissolve: Dissolve the oily free base in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .

  • Acidify: Add 4M HCl in Dioxane (or bubbling HCl gas) dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

  • Precipitation: If gumming occurs, add Acetone or Acetonitrile and scratch the flask walls to induce nucleation.

  • Isolation: Filter the solid under inert atmosphere (morpholine salts can be hygroscopic).

Module 4: "Ghost Peaks" (Removing Excess Morpholine)

User Issue: "I have unreacted morpholine in my product. Rotovap won't remove it."

Root Cause Analysis

Morpholine has a boiling point of 129°C . It is not volatile enough to be easily removed on a standard rotary evaporator without high vacuum and heat, which may decompose your product.

The Protocol: Scavenging

Do not rely on evaporation. Use chemical scavenging.

Scenario A: Your Product is Non-Basic (e.g., Amide)

  • Wash: Dissolve crude in EtOAc. Wash with 1M HCl .

  • Result: Morpholine (basic) becomes protonated and moves to the water layer. Your neutral product stays in organic.[2]

Scenario B: Your Product is Basic (e.g., N-Alkyl)

  • Distillation: If stable, Kugelrohr distillation is effective.

  • Resin Scavenging: Add Polystyrene-supported Isocyanate resin (2 eq relative to excess morpholine). Shake for 2 hours. Filter.

    • Mechanism:[3][4][5] The isocyanate reacts covalently with the secondary amine of morpholine, tethering it to the solid bead.

Visual Logic: Purification Strategy

PurificationStrategy Impurity Impurity Type? ExcessMorph Excess Morpholine Impurity->ExcessMorph Tailing Tailing on Column Impurity->Tailing AcidWash Acid Wash (1M HCl) (If Product Neutral) ExcessMorph->AcidWash Scavenger Isocyanate Resin (If Product Basic) ExcessMorph->Scavenger TEA Add 1% TEA to Eluent Tailing->TEA Alumina Switch to Alumina TEA->Alumina If fails

Figure 2: Strategic selection of purification methods based on impurity profile.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry.[3] Retrieved from

  • Royal Society of Chemistry. (2021). Unified mechanistic interpretation of amine-assisted silica synthesis methods. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Morpholine - Chemical & Physical Properties.[6] PubChem Database. Retrieved from

Sources

Optimization

Technical Support Center: Managing Hygroscopic Morpholine Salts

A Foreword from the Senior Application Scientist Welcome to the technical support center. As scientists and developers, we understand that the materials we work with possess inherent properties that can present both oppo...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center. As scientists and developers, we understand that the materials we work with possess inherent properties that can present both opportunities and challenges. Morpholine salts, crucial intermediates in organic synthesis and active pharmaceutical ingredients (APIs), are a prime example.[1] Their tendency to absorb moisture from the atmosphere—their hygroscopic nature—is a critical factor that can significantly impact experimental reproducibility, product stability, and overall project success.[2][3][4]

This guide is designed to be a practical resource, moving beyond theoretical descriptions to provide actionable insights and solutions. We will delve into the causality behind the hygroscopic behavior of morpholine salts and equip you with the knowledge to anticipate, diagnose, and resolve the issues that may arise. The protocols and troubleshooting steps outlined here are built on established scientific principles and industry best practices to ensure the integrity and validity of your work.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine salts hygroscopic?

A1: The hygroscopicity of morpholine salts stems from the strong affinity of the morpholinium cation and its associated anion for water molecules. This attraction is primarily driven by:

  • Hydrogen Bonding: The morpholinium ion possesses N-H and C-H groups, while the anion (e.g., chloride) can act as a hydrogen bond acceptor. These sites readily form hydrogen bonds with water molecules from the surrounding environment.[5]

  • Polarity: Morpholine salts are ionic and therefore highly polar. This polarity facilitates interaction with polar water molecules.

  • Crystal Lattice Structure: The specific arrangement of ions in the crystal lattice can create spaces or channels that accommodate water molecules, sometimes leading to the formation of stable hydrates.

The degree of hygroscopicity can be influenced by the nature of the counter-ion. For instance, salts of mineral acids like hydrochloric acid tend to be quite polar, which can increase hygroscopicity.[6][7]

Q2: What are the consequences of uncontrolled moisture absorption in my morpholine salt sample?

A2: Uncontrolled water uptake can lead to a cascade of undesirable effects, compromising both the physical and chemical properties of your material:[2][4]

Property Affected Consequences
Physical Properties Caking and loss of flowability, changes in crystal structure (polymorphism), deliquescence (dissolving in absorbed water), and altered appearance.[8]
Chemical Stability Increased rates of hydrolysis or other degradation pathways, potentially leading to the formation of impurities.[7]
Analytical Accuracy Inaccurate weighing for reactions or analytical measurements, leading to errors in concentration calculations. Water can also interfere with certain analytical techniques, such as by causing peak broadening in NMR spectra.
Processability Difficulties in handling, milling, and formulation of the salt into a final dosage form.[4][9]
Q3: How can I quantify the hygroscopicity of my morpholine salt?

A3: The most common and robust method for quantifying hygroscopicity is Dynamic Vapor Sorption (DVS) .[10][11] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[10][12] The resulting sorption/desorption isotherm provides critical information about the material's affinity for water.[11]

Based on the water uptake at a specific condition (typically 25°C and 80% RH), materials can be classified as follows:[13]

Hygroscopicity Class Water Uptake (% w/w)
Non-hygroscopic< 0.2
Slightly hygroscopic0.2 to < 2
Moderately hygroscopic2 to < 15
Very hygroscopic≥ 15

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Inconsistent results in a reaction using a morpholine salt.
  • Symptom: You are running a reaction where a morpholine salt is a key reagent, but you are observing variable yields, unexpected byproducts, or incomplete conversions between batches.

  • Potential Cause: The most likely culprit is variable water content in your morpholine salt. If the salt has absorbed a significant amount of water, the actual mass of the active reagent you are adding is less than what you weighed out. This throws off the stoichiometry of your reaction.

  • Recommended Actions:

    • Quantify Water Content: Before use, determine the water content of your morpholine salt using Karl Fischer titration. This is a highly specific and accurate method for water determination.[14][15]

    • Dry the Salt: If the water content is significant, dry the salt under appropriate conditions (see the protocol below).

    • Correct for Water Content: If drying is not feasible, you can calculate the "true" mass of the anhydrous salt based on the Karl Fischer data and adjust the amount you add to the reaction accordingly.

    • Standardize Storage: Ensure all batches of the salt are stored under identical, controlled conditions (e.g., in a desiccator with a reliable desiccant or in a glove box with a controlled atmosphere).[2]

Problem 2: The morpholine salt has become a sticky or clumpy solid.
  • Symptom: Your once free-flowing crystalline powder of morpholine salt has turned into a clumped, sticky, or even partially dissolved solid.[6]

  • Potential Cause: The salt has absorbed a significant amount of atmospheric moisture, leading to caking or deliquescence. This happens when the vapor pressure of the saturated salt solution is lower than the partial pressure of water in the surrounding air.

  • Recommended Actions:

    • Immediate Transfer: Move the material to a controlled, low-humidity environment, such as a desiccator over a strong desiccant (e.g., phosphorus pentoxide) or a vacuum oven.[2]

    • Drying Procedure: Gently break up any large clumps and dry the material using an appropriate method (see protocol below). Vacuum drying at a moderate temperature is often effective.

    • Review Storage Conditions: Your current storage method is inadequate. Upgrade to a more secure container, consider using a vacuum desiccator, or store the material in a controlled atmosphere glove box.

    • Consider Formulation Strategies: For long-term stability, especially in drug development, strategies like co-crystallization or creating a less hygroscopic salt form might be necessary.[4][9][16]

Visualizing the Problem and Solution

Mechanism of Water Sorption

The following diagram illustrates the process by which a hygroscopic salt attracts and incorporates water molecules.

G cluster_0 Atmosphere (High Relative Humidity) cluster_1 Morpholine Salt Crystal Surface H2O Water Molecules (H₂O) Salt Morpholinium Cation & Anion (Crystal Lattice) H2O->Salt 1. Adsorption (Surface Interaction) Absorption Water within Crystal Bulk Salt->Absorption 2. Absorption (Bulk Diffusion) Hydrate Stable Hydrate Form Absorption->Hydrate 3. Hydrate Formation (Structural Incorporation)

Caption: Water uptake by a hygroscopic morpholine salt.

Troubleshooting Workflow

Use this decision tree to address issues with your morpholine salt.

G start Problem Observed with Morpholine Salt check_physical Is the material clumped, sticky, or wet? start->check_physical check_reaction Are experimental results inconsistent? start->check_reaction check_physical->check_reaction No dry_and_store Action: Dry Material (See Protocol 2.1) & Improve Storage check_physical->dry_and_store Yes kf_titration Action: Quantify Water via Karl Fischer Titration (See Protocol 2.2) check_reaction->kf_titration Yes end End dry_and_store->end Problem Resolved correct_mass Decision: Correct mass for water content or dry the salt? kf_titration->correct_mass Water content known correct_mass->dry_and_store Dry Salt use_corrected Proceed with experiment using adjusted mass correct_mass->use_corrected Correct Mass use_corrected->end

Caption: Decision tree for handling hygroscopic morpholine salts.

Key Experimental Protocols

Protocol 2.1: Drying a Hygroscopic Morpholine Salt

This protocol describes a general method for drying a morpholine salt that has absorbed atmospheric moisture.

Objective: To remove absorbed water from a hygroscopic morpholine salt to obtain an anhydrous, free-flowing powder.

Materials:

  • Hygroscopic morpholine salt

  • Vacuum oven

  • Shallow, wide glass dish (e.g., a crystallization dish)

  • Spatula

  • Desiccator with a suitable desiccant (e.g., Drierite®, phosphorus pentoxide)

Procedure:

  • Preparation: Place the hygroscopic salt in the glass dish, spreading it into a thin, even layer. This maximizes the surface area exposed to the vacuum and heat.

  • Loading the Oven: Place the dish in the vacuum oven.

  • Applying Vacuum: Close the oven door and begin to apply vacuum slowly to avoid violent bubbling or splattering if the sample is very wet. A target vacuum of <10 mmHg is generally effective.

  • Applying Heat: Once a stable vacuum is achieved, begin to heat the oven. A temperature of 40-50°C is a safe starting point for many organic salts. Note: Check the melting point and decomposition temperature of your specific salt to avoid degradation.

  • Drying Time: Dry the material under vacuum and heat for 12-24 hours. The exact time will depend on the amount of material and the level of moisture.

  • Cooling: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is hot can cause it to rapidly reabsorb moisture from the incoming air.

  • Releasing Vacuum: Slowly release the vacuum using a dry, inert gas such as nitrogen or argon.

  • Immediate Storage: Immediately transfer the dried salt to a sealed container inside a desiccator for storage.

Self-Validation: To confirm the effectiveness of the drying process, a sample of the dried material should be analyzed for water content using Karl Fischer titration (Protocol 2.2).

Protocol 2.2: Water Content Determination by Karl Fischer Titration

This protocol provides a general outline for determining water content. The specific parameters will depend on your titrator model.

Objective: To accurately quantify the percentage of water (% w/w) in a morpholine salt sample.

Principle: Karl Fischer (KF) titration is a specific chemical method based on the Bunsen reaction, where iodine reacts quantitatively with water. The endpoint is detected potentiometrically.[17] Both volumetric and coulometric methods are available; volumetric is suitable for higher water content (>0.1%), while coulometric is ideal for trace amounts (<1000 ppm).[14][15]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate KF reagents (e.g., titrant, solvent)

  • Airtight sample vial

  • Analytical balance

  • Gas-tight syringe or appropriate solid sample handling equipment

Procedure:

  • System Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of the morpholine salt in a sealed vial. The sample size depends on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully transfer the weighed sample into the titration vessel. For solids, this may involve direct addition or using a device that introduces the solid without exposing the cell to ambient air.

  • Titration: Start the titration. The instrument will automatically add the KF reagent (or generate iodine coulometrically) until all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the amount of water based on the volume of titrant used (or the total charge passed) and the mass of the sample. The result is typically reported as a percentage or in parts per million (ppm).

  • Replicates: Perform the measurement in triplicate to ensure the precision and accuracy of the result.

Trustworthiness: The KF method is highly specific to water and is a standard in pharmaceutical analysis for moisture determination, as recognized by pharmacopeias and regulatory bodies like the ICH.[18][19][20][21]

References

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • Solubility of Things. Morpholine hydrochloride. Available from: [Link]

  • MDPI. Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Available from: [Link]

  • ResearchGate. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • ResearchGate. Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available from: [Link]

  • National Center for Biotechnology Information. Morpholine. Available from: [Link]

  • Scharlab. Karl Fischer water content titration. Available from: [Link]

  • ACS Omega. Water Adsorption on Hydrophilic Fibers and Porous and Deliquescent Materials: Cellulose, Polysaccharide, Silica, Inorganic Salt, Sugar Alcohol, and Amino Acid. Available from: [Link]

  • Upperton Pharma Solutions. Hard to Handle API Challenges. Available from: [Link]

  • International Council for Harmonisation. Q1A(R2) Guideline. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]

  • National Center for Biotechnology Information. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. Available from: [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • SK pharmteco. Dynamic Vapor Sorption. Available from: [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • ResearchGate. Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. Available from: [Link]

  • Jenike & Johanson. Using Moisture Sorption Isotherms: Bulk Solids Flowability. Available from: [Link]

  • American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Available from: [Link]

  • TA Instruments. Vapor Sorption Characterization of Hydrates. Available from: [Link]

  • ACS Publications. Effect of Crystallinity on Water Vapor Sorption, Diffusion, and Permeation of PLA-Based Nanocomposites. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Pharmaceutical Technology. Tackling Moisture Challenges in Solid Dosage Manufacturing. Available from: [Link]

  • TA Instruments. Dynamic Vapor Sorption Sampling Considerations. Available from: [Link]

  • Assyro. ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... Available from: [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Investigating the Chiral Bio-Efficacy of Methyl Morpholine-3-carboxylate Enantiomers

Foreword: The Imperative of Chirality in Modern Drug Discovery In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. For chiral molecules, which exist as non-superimposable mirror images or enantiomers, this structural duality often translates into significant differences in pharmacological activity. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, exhibit a different activity, or even be toxic. Therefore, the thorough investigation of the biological efficacy of individual enantiomers is a cornerstone of modern, rational drug development.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the comparative biological evaluation of the (S)- and (R)-enantiomers of methyl morpholine-3-carboxylate. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this document will equip you with the foundational knowledge, experimental strategies, and in-depth protocols to conduct such an investigation. We will delve into the significance of the morpholine scaffold, the principles of chiral separation and analysis, and the design of robust biological assays to elucidate stereospecific activity.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic amine that is a common feature in a multitude of approved drugs and clinical candidates.[2][3][4] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects.[3][5] The introduction of a chiral center, as in methyl morpholine-3-carboxylate, adds a layer of complexity and a potential for stereospecific interactions with biological macromolecules.

The Enantiomers of Methyl Morpholine-3-carboxylate: A Tale of Two Molecules

The (S)- and (R)-enantiomers of methyl morpholine-3-carboxylate are distinct chemical entities. Their differing spatial arrangements can lead to differential binding affinities for enzymes and receptors, resulting in varied biological responses. One enantiomer may fit snugly into the active site of a target protein, initiating a signaling cascade, while the other may bind weakly or not at all.

Below is a table outlining the chemical properties of the individual enantiomers.

Property(S)-Methyl morpholine-3-carboxylate(R)-Methyl morpholine-3-carboxylate hydrochloride
Molecular Formula C₆H₁₁NO₃C₆H₁₂ClNO₃
CAS Number 741288-31-3[6]1187929-55-0[7]
IUPAC Name methyl (3S)-morpholine-3-carboxylate[6]methyl (3R)-morpholine-3-carboxylate;hydrochloride[7]
Molecular Weight 145.16 g/mol 181.62 g/mol [7]

Experimental Workflow for Comparative Efficacy Analysis

A rigorous comparison of the biological efficacy of the (S)- and (R)-enantiomers of methyl morpholine-3-carboxylate necessitates a multi-faceted experimental approach. The following workflow provides a logical progression from initial characterization to in-depth biological evaluation.

G cluster_0 Phase 1: Synthesis & Chiral Purity cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Cellular & In Vivo Models A Enantioselective Synthesis or Racemic Synthesis B Chiral Separation (e.g., HPLC, SFC) A->B C Enantiomeric Purity Assessment (e.g., Chiral GC, CE) B->C D Target Identification & Assay Development C->D E Comparative Potency & Efficacy (IC50/EC50) D->E F Mechanism of Action Studies E->F G Cell-Based Assays (e.g., Cytotoxicity, Signaling) F->G H Pharmacokinetic Profiling (ADME) G->H I In Vivo Efficacy & Toxicity Studies H->I

Caption: A three-phase experimental workflow for the comparative analysis of methyl morpholine-3-carboxylate enantiomers.

Detailed Experimental Protocols

PART 1: Synthesis and Chiral Separation

Objective: To obtain enantiomerically pure samples of (S)- and (R)-methyl morpholine-3-carboxylate.

Methodology:

  • Enantioselective Synthesis (Preferred): The most efficient route to enantiomerically pure compounds is through asymmetric synthesis. Various methods for the enantioselective synthesis of morpholine derivatives have been reported.[8][9]

  • Racemic Synthesis and Chiral Resolution (Alternative):

    • Synthesize the racemic mixture of methyl morpholine-3-carboxylate.

    • Employ chiral chromatography for separation. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.[10]

      • Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

        • Column: Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

        • Mobile Phase: Optimize a mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic modifier, to achieve baseline separation.

        • Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.

        • Fraction Collection: Collect the separated enantiomer peaks.

        • Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified enantiomers.

  • Enantiomeric Purity Assessment:

    • Protocol: Chiral Capillary Electrophoresis (CE)

      • Capillary: Use a fused-silica capillary.

      • Background Electrolyte (BGE): Prepare a BGE containing a chiral selector, such as a cyclodextrin derivative.

      • Sample Injection: Inject a small plug of the sample into the capillary.

      • Separation: Apply a high voltage across the capillary. The differential interaction of the enantiomers with the chiral selector will result in different migration times.[11]

      • Detection: Monitor the migration of the enantiomers using a UV detector.

      • Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

PART 2: In Vitro Biological Evaluation

Objective: To compare the biological activity of the (S)- and (R)-enantiomers in a cell-free system.

Methodology:

  • Target Identification: Based on the structural similarity of the morpholine scaffold to known bioactive molecules, identify potential biological targets such as kinases, G-protein coupled receptors (GPCRs), or ion channels.[3]

  • Assay Development: Develop or optimize a robust and reproducible in vitro assay for the identified target. This could be an enzyme inhibition assay, a receptor binding assay, or a functional assay measuring a downstream signaling event.

  • Comparative Potency and Efficacy Determination:

    • Protocol: Enzyme Inhibition Assay (Example: Kinase Inhibition)

      • Reagents: Prepare solutions of the purified kinase, its substrate, ATP, and the (S)- and (R)-enantiomers of methyl morpholine-3-carboxylate at various concentrations.

      • Assay Plate Setup: In a 96- or 384-well plate, add the kinase and the test compounds (enantiomers).

      • Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.

      • Incubation: Incubate the plate at the optimal temperature for a defined period.

      • Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the extent of substrate phosphorylation.

      • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer.

PART 3: Cellular and In Vivo Evaluation

Objective: To assess the biological effects of the enantiomers in a more complex biological context.

Methodology:

  • Cell-Based Assays:

    • Protocol: MTT Cytotoxicity Assay

      • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.[12]

      • Compound Treatment: Treat the cells with serial dilutions of the (S)- and (R)-enantiomers for a specified duration (e.g., 48 or 72 hours).

      • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

      • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

      • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) for each enantiomer.

  • Pharmacokinetic (ADME) Profiling: Evaluate the Absorption, Distribution, Metabolism, and Excretion properties of the individual enantiomers.

  • In Vivo Efficacy and Toxicity Studies: If significant and stereospecific in vitro and cellular activity is observed, proceed to in vivo studies in appropriate animal models to assess therapeutic efficacy and potential toxicity.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. For example:

Table 1: Comparative In Vitro Potency of Methyl Morpholine-3-carboxylate Enantiomers

CompoundTarget Kinase IC₅₀ (µM)
(S)-enantiomer[Insert Value]
(R)-enantiomer[Insert Value]
Racemic Mixture[Insert Value]

Table 2: Comparative Cellular Activity of Methyl Morpholine-3-carboxylate Enantiomers

CompoundMCF-7 GI₅₀ (µM)HCT116 GI₅₀ (µM)
(S)-enantiomer[Insert Value][Insert Value]
(R)-enantiomer[Insert Value][Insert Value]
Racemic Mixture[Insert Value][Insert Value]

Visualizing Potential Mechanisms of Action

Should the investigation reveal a specific molecular target, a signaling pathway diagram can be constructed to illustrate the mechanism of action. For instance, if one enantiomer is found to be a potent inhibitor of a particular kinase involved in a cancer signaling pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Inhibitor (S)-Methyl morpholine-3-carboxylate Inhibitor->Kinase2

Caption: Hypothetical signaling pathway showing the inhibition of Kinase B by the (S)-enantiomer.

Conclusion: A Path Forward

This guide provides a comprehensive roadmap for the systematic evaluation of the biological efficacy of the (S)- and (R)-enantiomers of methyl morpholine-3-carboxylate. By adhering to the principles of scientific integrity and employing the detailed protocols outlined herein, researchers can generate robust and reliable data to elucidate the stereospecific activities of these chiral molecules. Such knowledge is invaluable for advancing our understanding of structure-activity relationships and for the development of safer and more effective therapeutic agents.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • MDPI. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. [Link]

  • Frontiers in Chemistry. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. [Link]

  • ResearchGate. (2008). (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • MySkinRecipes. * (3R)-4-Methyl-morpholine-3-carboxylic acid*. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • European Medicines Agency. (2023). Appendix 2: Carcinogenic potency categorisation approach for N-nitrosamines. [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • Bangladesh Journals Online. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • PubChem. (S)-Methyl morpholine-3-carboxylate. [Link]

  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]

  • ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • ACS Publications. (2023). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of Chiral-Proline Derivatives as Novel HSP90 Inhibitors. [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • PubMed. (1990). Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Morpholine-2-carboxylate and 3-carboxylate Isomers

In the landscape of modern drug discovery and development, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] The precise s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] The precise substitution pattern on the morpholine ring is critical, as even minor positional changes can profoundly impact a compound's efficacy, safety, and metabolic stability. This guide provides a comprehensive spectroscopic comparison of two key positional isomers: morpholine-2-carboxylate and morpholine-3-carboxylate. Understanding their distinct spectral signatures is paramount for unambiguous structural confirmation in research and quality control environments.

This document is structured to provide not just data, but a logical framework for analysis, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your experimental choices.

The Structural Imperative: Why Positional Isomerism Matters

Morpholine-2-carboxylate and morpholine-3-carboxylate share the same molecular formula and mass, but differ in the attachment point of the carboxylate group. This seemingly small change creates a significant difference in the electronic environment of the neighboring atoms, which in turn provides the basis for their spectroscopic differentiation.[2]

Below is a diagram illustrating the key structural differences and the numbering of the morpholine ring.

Caption: Molecular structures of morpholine-2-carboxylate and morpholine-3-carboxylate isomers.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the robust characterization of these isomers. Here, we detail the expected differences in their NMR, IR, and MS spectra.

¹H and ¹³C NMR Spectroscopy: A Tale of Two Electronic Environments

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The position of the electron-withdrawing carboxylate group directly influences the chemical shifts of the adjacent protons and carbons.

In morpholine-2-carboxylate , the carboxylate group is attached to a carbon (C2) that is alpha to the ring oxygen. This proximity to the electronegative oxygen and the carboxyl group will deshield the proton on C2, resulting in a downfield chemical shift.

Conversely, in morpholine-3-carboxylate , the carboxylate group is on a carbon (C3) alpha to the ring nitrogen. The proton on C3 will also be deshielded, but its chemical environment will be distinct from that of the C2 proton in the other isomer. The protons on the carbon adjacent to the oxygen (C2) in the 3-carboxylate isomer will exhibit a chemical shift more typical of a standard morpholine ring.[3]

The following table summarizes the predicted key differences in the ¹H and ¹³C NMR spectra.

Spectroscopic Feature Morpholine-2-carboxylate (Predicted) Morpholine-3-carboxylate (Predicted) Rationale for Difference
¹H NMR: C2-H Chemical Shift (ppm) ~4.0 - 4.5~3.0 - 3.5In the 2-isomer, the C2-H is alpha to both the oxygen and the carboxylate, leading to significant deshielding. In the 3-isomer, the C2-H protons are only alpha to the oxygen.
¹H NMR: C3-H Chemical Shift (ppm) ~3.0 - 3.5~3.5 - 4.0In the 3-isomer, the C3-H is alpha to both the nitrogen and the carboxylate, causing a downfield shift. In the 2-isomer, the C3-H protons are only alpha to the nitrogen.
¹³C NMR: C2 Chemical Shift (ppm) ~75 - 85~65 - 75The direct attachment of the carboxylate group to C2 in the 2-isomer causes a significant downfield shift compared to the C2 in the 3-isomer.
¹³C NMR: C3 Chemical Shift (ppm) ~45 - 55~55 - 65The carboxylate group on C3 in the 3-isomer results in a downfield shift for this carbon compared to the C3 in the 2-isomer.
¹³C NMR: C=O Chemical Shift (ppm) ~170 - 180~170 - 180The chemical shift of the carbonyl carbon is expected to be similar in both isomers.

Note: The predicted chemical shifts are approximate and can be influenced by the solvent and pH.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. Both isomers will exhibit the characteristic absorptions of a carboxylic acid and a secondary amine within a morpholine ring.[4][5][6]

The key vibrational bands to consider are:

  • O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.[4][5] This feature will be present in both isomers.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1760 cm⁻¹.[5] The exact position can be influenced by hydrogen bonding. While this peak will be present in both isomers, subtle shifts may be observed due to differences in intramolecular hydrogen bonding possibilities.

  • N-H Stretch (Secondary Amine): A moderate absorption in the region of 3300-3500 cm⁻¹. This will be present in both isomers.

  • C-O-C Stretch (Ether): A strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

While the major peaks will be similar, high-resolution analysis of the fingerprint region (below 1500 cm⁻¹) may reveal subtle differences in the C-N, C-C, and C-O stretching and bending vibrations due to the different substitution patterns.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected in Both Isomers?
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)Yes
N-H Stretch (Secondary Amine)3300 - 3500 (moderate)Yes
C-H Stretch2850 - 3000Yes
C=O Stretch (Carboxylic Acid)1700 - 1760 (strong)Yes
C-O-C Stretch (Ether)~1100 (strong)Yes
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same nominal mass, so differentiation must rely on their distinct fragmentation pathways under ionization.[7]

The primary fragmentation of carboxylic acids often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45).[8][9] For the morpholine ring, a characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen or oxygen atoms.[10][11]

Here's a predicted comparison of the key fragmentation pathways:

Morpholine-2-carboxylate:

  • Alpha-cleavage: Cleavage of the bond between C2 and C3 would be favorable, leading to the loss of the carboxyl group and a fragment of the morpholine ring.

  • Loss of COOH (M-45): This would result in a fragment ion corresponding to the morpholine ring attached at the 2-position.

  • Decarboxylation (Loss of CO₂): While less common as a primary fragmentation, subsequent loss of CO₂ from a fragment ion is possible.

Morpholine-3-carboxylate:

  • Alpha-cleavage: Cleavage between C3 and C2 would lead to the loss of the carboxyl group. Cleavage between the nitrogen and C2 would also be a likely pathway.

  • Loss of COOH (M-45): This will generate a fragment ion of the morpholine ring attached at the 3-position. The stability of this resulting radical cation may differ from the 2-substituted analogue, potentially leading to different relative abundances of this fragment.

The following diagram illustrates a plausible key fragmentation difference.

G cluster_0 Morpholine-2-carboxylate Fragmentation cluster_1 Morpholine-3-carboxylate Fragmentation M2 [M]+• F2_1 [M-COOH]+ M2->F2_1 Loss of •COOH F2_2 Further Fragments F2_1->F2_2 M3 [M]+• F3_1 [M-COOH]+ M3->F3_1 Loss of •COOH F3_2 Further Fragments F3_1->F3_2

Caption: Predicted primary fragmentation pathway difference in Mass Spectrometry.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the morpholine carboxylate isomer.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical and should be consistent when comparing isomers. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

    • Tune and shim the instrument to the specific sample and solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to unambiguously assign proton and carbon signals.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

  • Instrument Setup:

    • Use a standard electron ionization energy of 70 eV.

    • Set the mass analyzer to scan an appropriate mass range (e.g., m/z 30-200).

  • Data Acquisition:

    • Acquire the mass spectrum.

The following diagram outlines the general workflow for isomer differentiation.

G Start Sample of Morpholine Carboxylate Isomer NMR Acquire 1H and 13C NMR Spectra Start->NMR IR Acquire IR Spectrum Start->IR MS Acquire Mass Spectrum Start->MS Analysis Compare Spectral Data to Predictions NMR->Analysis IR->Analysis MS->Analysis Isomer2 Identify as Morpholine-2-carboxylate Analysis->Isomer2 C2-H downfield, C2 carbon downfield Isomer3 Identify as Morpholine-3-carboxylate Analysis->Isomer3 C3-H downfield, C3 carbon downfield

Caption: General workflow for spectroscopic differentiation of the isomers.

Conclusion

The unambiguous identification of morpholine-2-carboxylate and 3-carboxylate isomers is a critical step in many research and development pipelines. While they share the same molecular weight and many of the same functional groups, their distinct electronic and structural environments give rise to a unique set of spectroscopic fingerprints. A comprehensive analytical approach, leveraging the strengths of NMR, IR, and Mass Spectrometry, provides the necessary data to confidently differentiate between these two positional isomers. By understanding the underlying principles that govern their spectroscopic behavior, researchers can make informed decisions and ensure the structural integrity of their compounds.

References

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][8]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[1]

  • National Center for Biotechnology Information. (n.d.). Methyl morpholine-2-carboxylate. PubChem Compound Database. Retrieved from [Link][12]

  • Orchin, M., & University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link][4]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[13]

  • Senter, T., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry.[2]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][5]

  • Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link][15]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link][10]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link][9]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.[16]

  • Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link][17]

  • NIST. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link][11]

Sources

Validation

Comparative Scaffold Analysis: Morpholine vs. Piperidine in Medicinal Chemistry

[1][2] Executive Summary In the optimization of small molecule drugs, the choice between a morpholine and a piperidine scaffold is a pivotal decision point that dictates physicochemical behavior, metabolic fate, and off-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the optimization of small molecule drugs, the choice between a morpholine and a piperidine scaffold is a pivotal decision point that dictates physicochemical behavior, metabolic fate, and off-target toxicity. While structurally similar—differing only by a single heteroatom substitution (oxygen for methylene) at the 4-position—their impact on a lead series is profound.

This guide provides a technical analysis of these two saturated heterocycles. As a Senior Application Scientist, I will demonstrate that the transition from piperidine to morpholine is rarely just a "solubility fix"; it is a strategic maneuver to modulate basicity (pKa) , attenuate hERG inhibition , and alter metabolic clearance (Cl_int) .

Physicochemical Profiling: The Electronic Divergence

The fundamental difference lies in the electronic environment created by the heteroatoms.

Basicity and Ionization (pKa)
  • Piperidine: Contains a secondary amine. The ring carbons exert a weak electron-donating inductive effect (+I), stabilizing the protonated ammonium cation.

    • Typical pKa: ~10.8 – 11.2

    • State at pH 7.4: >99.9% Protonated (Cationic).

  • Morpholine: The oxygen atom at position 4 is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the sigma framework. This destabilizes the protonated nitrogen, significantly lowering the pKa.

    • Typical pKa: ~8.3 – 8.5

    • State at pH 7.4: ~90% Protonated / ~10% Neutral.

Expert Insight: The lower pKa of morpholine is its "killer feature." While piperidine is locked as a cation at physiological pH, morpholine exists in a dynamic equilibrium with a significant fraction of neutral species. This often leads to better passive membrane permeability for morpholine analogues, despite the scaffold itself being more polar (lower logP) than piperidine.

Lipophilicity (LogP) and Solubility
  • Piperidine: Lipophilic.[1][2] High LogP. prone to high non-specific binding.

  • Morpholine: The ether oxygen introduces polarity, lowering LogP (typically by ~1.0 – 1.5 log units). This enhances aqueous solubility, a critical parameter for oral bioavailability.

Table 1: Comparative Physicochemical Metrics[1]
PropertyPiperidine ScaffoldMorpholine ScaffoldImpact of Switch (Pip

Mor)
Structure Cyclic amine (

)
Cyclic ether-amine (

)
Introduction of H-bond acceptor
pKa (Conj.[3] Acid) ~11.0~8.3

pKa

-2.7
(Reduced basicity)
LogP (Lipophilicity) HighLow

LogP

-1.2
(Increased polarity)
H-Bond Donors/Acceptors 1 donor / 1 acceptor1 donor / 2 acceptorsAdded ether oxygen acceptor
Solubility Low to ModerateModerate to HighImproved thermodynamic solubility

Strategic Application: Logic & Signaling Pathways

The decision to swap these scaffolds usually stems from specific ADMET failures. Below is a logic flow representing the medicinal chemist's decision matrix.

Diagram 1: Scaffold Selection Logic Flow

ScaffoldLogic Start Lead Compound Optimization Pip Current Scaffold: Piperidine Start->Pip Issue Identify Liability hERG High hERG Inhibition (Risk of QT prolongation) Issue->hERG Safety Metab High Metabolic Clearance (CYP oxidation at C2/C3) Issue->Metab PK Sol Poor Aqueous Solubility Issue->Sol PhysChem Pip->Issue Morph Switch to Morpholine hERG->Morph Metab->Morph Sol->Morph Mech_hERG Mechanism: Lower pKa reduces cation-pi interaction with hERG channel Morph->Mech_hERG Mech_Metab Mechanism: Ether oxygen blocks metabolic soft spots Morph->Mech_Metab Mech_Sol Mechanism: Lower LogP & Increased Polarity Morph->Mech_Sol Result Optimized Lead: Balanced Potency/Safety Mech_hERG->Result Mech_Metab->Result Mech_Sol->Result

Figure 1: Decision matrix for bioisosteric replacement of piperidine with morpholine to address specific ADMET liabilities.

ADMET Comparison: Safety & Metabolism

hERG Inhibition (Cardiotoxicity)

Piperidine moieties are notorious pharmacophores for hERG channel inhibition. The hERG channel pore contains aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-


 interactions.
  • The Piperidine Liability: Being >99% cationic at physiological pH, piperidine binds tightly to the hERG pore, blocking the potassium current and causing QT prolongation.

  • The Morpholine Fix: By lowering the pKa to ~8.3, the concentration of the cationic species is reduced. Furthermore, the oxygen atom reduces the overall lipophilicity, which is also a prerequisite for hERG binding. Result: Significant reduction in hERG IC50.

Metabolic Stability[6][7][8]
  • Piperidine: Susceptible to oxidative metabolism by Cytochrome P450s (CYPs). Common metabolic routes include:

    • 
      -carbon hydroxylation (leading to ring opening).
      
    • N-oxidation.

  • Morpholine: The oxygen atom is metabolically inert and blocks oxidation at the 4-position. While

    
    -hydroxylation (at C2/C6) is still possible, morpholine rings are generally more resistant to degradation than piperidines, improving the half-life (
    
    
    
    ) of the drug.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the metabolic advantages of a morpholine scaffold, a Microsomal Stability Assay is the industry standard. This protocol measures the intrinsic clearance (


) of the compound.
Workflow Overview

MicrosomalAssay Step1 Preparation (Liver Microsomes + Test Cmpd) Step2 Initiation (Add NADPH cofactor) Step1->Step2 Step3 Incubation (37°C for 0, 5, 15, 30, 60 min) Step2->Step3 Step4 Quenching (Add Ice-cold Acetonitrile) Step3->Step4 Step5 Analysis (LC-MS/MS quantification) Step4->Step5 Step6 Calculation (ln[conc] vs time slope -> t1/2) Step5->Step6

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.

Detailed Protocol

Objective: Determine the in vitro intrinsic clearance (


) of Piperidine-Analog vs. Morpholine-Analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (10 mM).

  • Test Compounds (10 mM DMSO stock).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Procedure:

  • Master Mix Prep: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

  • Compound Addition: Spike test compounds into the Master Mix to a final concentration of 1

    
    M (Final DMSO < 0.1%).
    
    • Why 1

      
      M? To ensure the reaction follows first-order kinetics (concentration << 
      
      
      
      ).
  • Initiation: Add NADPH (1 mM final) to start the reaction.[4]

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution (precipitates proteins).
    
  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein. Collect supernatant.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Plot

    
     vs. Time.
    

Data Analysis: The slope of the linear regression (


) determines the half-life:



Validation Criteria:

  • Positive Control: Verapamil (High Clearance) should show <10% remaining at 60 min.

  • Negative Control: Warfarin (Low Clearance) should show >80% remaining at 60 min.

References

  • Physicochemical Properties of Morpholine vs Piperidine

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 8078, Morpholine.
    • URL:[Link]

  • Bioisosteres in Medicinal Chemistry

    • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimiz
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • hERG Inhibition Mechanisms

    • Title: Molecular basis for hERG drug interactions.[5]

    • Source: Chemical Research in Toxicology.
    • URL:[Link]

  • Microsomal Stability Assay Protocols

    • Title: Protocol for the Human Liver Microsome Stability Assay.[4]

    • Source: Cyprotex / Evotec ADME Solutions.
    • URL:[Link]

  • Comparative Basicity and pKa D

    • Title: pKa Data Compil
    • Source: Evans Group, Harvard University.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to Alternative Chiral Synthons for the Synthesis of 3-Substituted Morpholines

Introduction: The Ascendant Role of 3-Substituted Morpholines in Modern Drug Discovery The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of 3-Substituted Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] Within this privileged heterocyclic family, the 3-substituted morpholine motif has emerged as a particularly valuable chiral building block, present in a growing number of approved drugs and clinical candidates.[2] The stereochemistry at the C3 position is frequently crucial for biological activity, making the development of efficient and highly stereoselective synthetic routes a paramount objective for process chemists and medicinal chemists alike.

Traditionally, the synthesis of enantiopure 3-substituted morpholines has relied on strategies that can be lengthy, require stoichiometric chiral auxiliaries, or offer limited substrate scope. This guide provides an in-depth comparison of modern, alternative chiral synthons and methodologies that address these limitations, offering researchers a robust toolkit for the efficient and stereoselective construction of this critical pharmacophore. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal approach for their specific synthetic challenges.

Catalytic Asymmetric Synthesis: A Tandem Approach to High Enantioselectivity

A powerful and atom-economical strategy for the synthesis of chiral 3-substituted morpholines involves a one-pot tandem reaction sequence combining a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[3][4] This approach is particularly attractive as it constructs the chiral center late in the synthetic sequence from achiral starting materials.

Mechanistic Rationale and Causality of Experimental Choices

The success of this methodology hinges on the synergistic action of two distinct catalytic cycles. The first step, an intramolecular hydroamination of an ether-containing aminoalkyne substrate, is catalyzed by a commercially available bis(amidate)bis(amido)titanium complex. This reaction proceeds to form a cyclic imine intermediate.

The subsequent and key enantioselective step is the asymmetric transfer hydrogenation of the cyclic imine, catalyzed by the Noyori-Ikariya catalyst, RuCl. The high enantioselectivity observed in this reduction is attributed to crucial hydrogen-bonding interactions between the oxygen atom in the backbone of the substrate and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst. This interaction effectively locks the substrate into a specific conformation for hydride delivery, leading to excellent stereocontrol.[3][4]

G cluster_0 Titanium-Catalyzed Hydroamination cluster_1 Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine [Ti] catalyst Chiral Morpholine Chiral Morpholine Cyclic Imine->Chiral Morpholine RuCl[(S,S)-Ts-DPEN] (Noyori-Ikariya Catalyst) Formic acid/Triethylamine

Figure 1: Tandem Catalytic Synthesis of 3-Substituted Morpholines.

Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This protocol is adapted from the work of Lau, Zhai, and Schafer (J. Org. Chem.2016 , 81, 8696–8709).[3][4]

  • Hydroamination:

    • In a nitrogen-filled glovebox, to a 4 mL vial equipped with a stir bar, add the aminoalkyne substrate (0.2 mmol, 1.0 equiv) and the Ti catalyst (0.01 mmol, 5 mol %).

    • Add anhydrous toluene (1.0 mL) and stir the reaction mixture at 110 °C for 16 hours.

    • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation:

    • To the vial containing the crude cyclic imine, add RuCl (0.002 mmol, 1 mol %).

    • Add a 5:2 mixture of formic acid and triethylamine (0.5 mL).

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution (2 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted morpholine.

Performance Data and Comparison
Substrate (R group)Yield (%)ee (%)
Phenyl85>99
4-Methoxyphenyl82>99
4-Chlorophenyl88>99
2-Thienyl7598
Cyclohexyl7096
n-Butyl6595

Table 1: Performance of the Tandem Catalytic Synthesis for Various Substrates.[3]

Advantages:

  • Excellent enantioselectivity (>95% ee) for a wide range of substrates.[3]

  • One-pot procedure improves operational efficiency.

  • Catalytic amounts of both metal complexes are required, enhancing atom economy.

Limitations:

  • Requires the synthesis of the aminoalkyne starting materials.

  • The cost of the ruthenium catalyst may be a consideration for large-scale synthesis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes.[5] Chiral 1,2-amino alcohols, which can be readily derived from natural α-amino acids, are excellent synthons for the construction of 3-substituted morpholines.[5]

Synthetic Strategy and Mechanistic Considerations

The most direct approach involves the reduction of the carboxylic acid functionality of an N-protected α-amino acid to the corresponding alcohol. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes being the most common. The resulting chiral N-protected 1,2-amino alcohol can then be elaborated to the morpholine ring through a two-step sequence: N-alkylation with a two-carbon electrophile bearing a leaving group (e.g., 2-bromoethanol or ethylene oxide), followed by an intramolecular Williamson ether synthesis or a Mitsunobu reaction to close the ring.

The stereochemical integrity of the starting amino acid is typically retained throughout this sequence, making it a reliable method for accessing enantiopure 3-substituted morpholines. The choice of protecting group for the amine is crucial to prevent side reactions and to be easily removable at the end of the synthesis.

G Chiral Amino Acid Chiral Amino Acid N-Protected Amino Alcohol N-Protected Amino Alcohol Chiral Amino Acid->N-Protected Amino Alcohol 1. Protection (e.g., Boc, Cbz) 2. Reduction (e.g., LiAlH4, BH3) N-Alkylated Intermediate N-Alkylated Intermediate N-Protected Amino Alcohol->N-Alkylated Intermediate Alkylation (e.g., 2-bromoethanol, base) Chiral Morpholine Chiral Morpholine N-Alkylated Intermediate->Chiral Morpholine Intramolecular Cyclization (e.g., NaH)

Figure 2: Chiral Pool Synthesis of 3-Substituted Morpholines from Amino Acids.

Experimental Protocol: Synthesis from L-Phenylalanine
  • Reduction of N-Boc-L-phenylalanine:

    • To a solution of N-Boc-L-phenylalanine (5.3 g, 20 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add LiAlH₄ (1.52 g, 40 mmol) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the mixture to 0 °C and quench sequentially by the dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and water (4.5 mL).

    • Filter the resulting suspension through Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield N-Boc-L-phenylalaninol.

  • N-Alkylation and Cyclization:

    • To a solution of N-Boc-L-phenylalaninol (4.2 g, 16.6 mmol) in anhydrous DMF (80 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.0 g, 25 mmol).

    • Stir the mixture for 30 minutes, then add 2-bromoethanol (1.4 mL, 20 mmol).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • To the same reaction mixture, add another portion of sodium hydride (1.0 g, 25 mmol) at 0 °C and stir for an additional 24 hours at room temperature to effect cyclization.

    • Quench the reaction by the slow addition of water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford N-Boc-3-benzylmorpholine.

Performance Data and Comparison
Starting Amino AcidOverall Yield (%)Enantiopurity
L-Phenylalanine60-70>99% ee
L-Leucine55-65>99% ee
L-Valine58-68>99% ee
D-Phenylglycine62-72>99% ee

Table 2: Representative Yields for Chiral Pool Synthesis of 3-Substituted Morpholines.

Advantages:

  • High enantiopurity is guaranteed by the starting material.[5]

  • Readily available and often inexpensive starting materials.[5]

  • Well-established and reliable chemical transformations.

Limitations:

  • The structural diversity is limited to the side chains of commercially available amino acids.

  • The use of stoichiometric and highly reactive reducing agents like LiAlH₄ can be a safety concern on a larger scale.[6]

Multi-Component Reactions: A Convergent Approach to Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. A recently developed copper-catalyzed three-component reaction provides a convergent and flexible route to highly substituted morpholines.[7]

Strategy and Mechanistic Insights

This approach utilizes an amino alcohol, an aldehyde, and a diazomalonate as the three components. The proposed mechanism involves the in-situ formation of an imino alcohol from the condensation of the amino alcohol and the aldehyde. A copper catalyst then reacts with the diazomalonate to form a copper carbene intermediate. This intermediate undergoes insertion into the O-H bond of the imino alcohol. The final ring closure occurs via a nucleophilic attack of the resulting malonate enolate onto the iminium group, regenerating the copper catalyst and affording the morpholine product.[7]

When a chiral amino alcohol is used, the stereochemistry at the C3 position can be set, although diastereoselectivity for other newly formed stereocenters may vary.[7]

G Amino Alcohol Amino Alcohol Imino Alcohol Imino Alcohol Amino Alcohol->Imino Alcohol Aldehyde Aldehyde Aldehyde->Imino Alcohol Diazomalonate Diazomalonate Copper Carbene Copper Carbene Diazomalonate->Copper Carbene [Cu] catalyst Insertion Product Insertion Product Imino Alcohol->Insertion Product Copper Carbene->Insertion Product Substituted Morpholine Substituted Morpholine Insertion Product->Substituted Morpholine Intramolecular Cyclization

Figure 3: Copper-Catalyzed Three-Component Synthesis of Substituted Morpholines.

Experimental Protocol: Three-Component Morpholine Synthesis

This protocol is based on the work of Chu and Ellman (Org. Lett.2024 , 26, 4803–4807).[7]

  • Reaction Setup:

    • To a screw-capped vial, add the amino alcohol (0.4 mmol, 2.0 equiv), the aldehyde (0.6 mmol, 3.0 equiv), and Cu(OTf)₂ (0.01 mmol, 5 mol %).

    • Add 1,2-dichloroethane (1.0 mL) as the solvent.

    • Add the diazomalonate (0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Execution:

    • Seal the vial and stir the reaction mixture at 80 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired substituted morpholine.

Performance Data and Comparison
Amino AlcoholAldehydeYield (%)Diastereomeric Ratio
L-Valinolp-Tolualdehyde471.5:1
(±)-Alaninolp-Tolualdehyde70N/A
2-Amino-2-methylpropan-1-ol4-Chlorobenzaldehyde65N/A
2-Amino-2-methylpropan-1-ol4-Trifluoromethylbenzaldehyde46N/A

Table 3: Performance of the Three-Component Morpholine Synthesis.[7]

Advantages:

  • High convergence and operational simplicity.

  • Access to a wide range of substitution patterns by varying the three starting components.[7]

  • Readily available starting materials.

Limitations:

  • Modest diastereoselectivity when creating multiple new stereocenters.[7]

  • The synthesis of diazomalonates is required.

Summary and Future Outlook

The synthesis of enantiomerically pure 3-substituted morpholines has been significantly advanced by the development of innovative chiral synthons and synthetic methodologies. Catalytic asymmetric synthesis, particularly the tandem hydroamination/asymmetric transfer hydrogenation, offers an elegant and highly enantioselective route from simple achiral precursors. For applications where the desired stereoisomer is readily available from nature, chiral pool synthesis from amino acids remains a robust and reliable strategy. Multi-component reactions provide a powerful platform for the rapid generation of diverse and complex morpholine scaffolds.

The choice of the optimal synthetic route will depend on a variety of factors, including the desired substitution pattern, the scale of the synthesis, cost considerations, and the available starting materials. As the demand for novel and structurally complex drug candidates continues to grow, it is anticipated that further advancements in catalytic asymmetric methods and the development of novel chiral building blocks will continue to enrich the synthetic chemist's toolbox for the construction of 3-substituted morpholines.

References

  • Lau, Y. Y.; Zhai, H.; Schafer, L. L. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J. Org. Chem.2016 , 81 (19), 8696–8709. [Link]

  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

  • Zhang, W. et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chem. Sci., 2021 , 12, 14886-14891. [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Ramón, D. J.; Yus, M. Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catal.2016 , 6 (5), 3227–3245. [Link]

  • ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

  • O'Brien, P. The Sharpless asymmetric aminohydroxylation. J. Chem. Soc., Perkin Trans. 1, 2002 , 2733-2747. [Link]

  • Wikipedia. Jacobsen epoxidation. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by 1,2-addition. [Link]

  • Tong, F. et al. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Front. Bioeng. Biotechnol., 2022 , 9, 794931. [Link]

  • Heravi, M. M. et al. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Adv., 2018 , 8, 6634-6659. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]

  • Wolfe, J. P.; Ney, J. E. A new strategy for the synthesis of substituted morpholines. Org. Lett.2009 , 11 (14), 3040–3043. [Link]

  • Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Che, C. et al. Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid. Org. Lett.2010 , 12 (10), 2342–2345. [Link]

  • Wipf, P. 9. Jacobsen-Katsuki Epoxidations. [Link]

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Cao, Y.; Yang, G. A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 2016 , 8(12), 139-143. [Link]

  • Leah4sci. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. [Link]

  • OpenOChem Learn. Jacobsen epoxidation. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Palomo, C. et al. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. J. Org. Chem.2001 , 66 (12), 4187–4193. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • ResearchGate. The Sharpless Asymmetric Aminohydroxylation. [Link]

  • Chu, D.; Zoll, A. J.; Ellman, J. A. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Org. Lett.2024 , 26 (22), 4803–4807. [Link]

  • YouTube. Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. [Link]

  • MacMillan Group. The Career of K. Barry Sharpless. [Link]

  • Liu, G. et al. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protoc.2022 , 3 (2), 101344. [Link]

  • Ramu, G. et al. Substrate scope for synthesis of N-substituted-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolines. Org. Biomol. Chem., 2018 , 16, 8435-8445. [Link]

Sources

Validation

Benchmarking Morpholine Synthesis: Classical Protocols vs. Emerging Methodologies

[1] Executive Summary: The "Morpholine Problem" The morpholine ring is a privileged pharmacophore, ranking as the 9th most common heterocycle in FDA-approved small-molecule drugs (2013–2023), including blockbusters like...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Morpholine Problem"

The morpholine ring is a privileged pharmacophore, ranking as the 9th most common heterocycle in FDA-approved small-molecule drugs (2013–2023), including blockbusters like Linezolid and Gefitinib . Its ability to modulate lipophilicity and metabolic stability makes it indispensable.

However, a paradox exists: while the scaffold is ubiquitous, its synthesis has historically been inefficient. Classical methods rely on harsh dehydration or multi-step redox sequences that suffer from poor atom economy and limited functional group tolerance.

This guide benchmarks established protocols against the 2024 breakthrough utilizing ethylene sulfate , alongside emerging photoredox and electrochemical strategies. We analyze these methods not just by yield, but by process intensity, step count, and mechanistic elegance .

The Baseline: Established Protocols

To evaluate new methods, we must first quantify the limitations of the current standards.

A. Acid-Catalyzed Cyclodehydration (Industrial Standard)

The "workhorse" method involves the dehydration of diethanolamines using concentrated sulfuric acid at high temperatures (>150°C).

  • Mechanism: Double dehydration.

  • Limitations: Incompatible with acid-sensitive groups; formation of tarry byproducts; high energy consumption.

B. The "Morpholinone Detour" (Laboratory Standard)

For substituted morpholines, chemists often resort to a 3-step sequence:

  • Acylation: Amino alcohol + Chloroacetyl chloride.[1]

  • Cyclization: Base-mediated ring closure to morpholinone.

  • Reduction: LiAlH₄ or Borane reduction to morpholine.

  • Critique: This route is reliable but chemically wasteful. It requires changing the oxidation state of the carbon backbone (oxidation to amide, then reduction back to amine) simply to form a bond.

The Challenger: Emerging Methodologies (2020–2025)

A. Ethylene Sulfate-Mediated Cyclization (The 2024 Breakthrough)
  • Source: Ortiz et al., J. Am. Chem. Soc.[2][3] 2024.[2][3][4][5]

  • Concept: A redox-neutral, 1- or 2-step protocol using ethylene sulfate as a "privileged" 1,2-dielectrophile.

  • Key Innovation: Unlike chloroethyl alkylating agents, ethylene sulfate enables highly selective monoalkylation of primary amines, preventing over-alkylation (quaternization) before the ring closes.

B. Photoredox & Electrochemical Methods
  • Photoredox: Dual Ni/Photoredox catalysis enables decarboxylative cross-coupling to form substituted morpholines (Sloane et al., 2023).[6]

  • Electrochemical: Anodic oxidation drives intramolecular etherification, accessing difficult 2,6-disubstituted patterns without transition metals.

Head-to-Head Benchmarking

The following table contrasts the Classical "Morpholinone Detour" against the modern Ethylene Sulfate method.

MetricClassical: Morpholinone Route Modern: Ethylene Sulfate (2024) Photoredox / Electrochemical
Step Count 3 Steps (Acylation

Cyclization

Reduction)
1-2 Steps (Direct Annulation)1 Step (often from complex precursors)
Atom Economy Low (Loss of stoichiometric reductants/oxidants)High (Sulfate is the only major byproduct)Very High (Electrons as reagent)
Yield (Avg) 40–60% (Overall)70–95%50–80%
Reaction Temp 0°C

Reflux (Reduction step)
40–60°C (Mild)RT (Photoredox) / RT (Electro)
FG Tolerance Poor (Reductants kill esters, nitriles, ketones)Excellent (Tolerates esters, pyridines, nitriles)Good (Radical-sensitive groups may suffer)
Scalability High (but safety concerns with LiAlH₄)High (>50g demonstrated)Low (Current flow limitations)

Mechanistic Visualization

The following diagrams illustrate the fundamental difference in logic between the classical "Detour" and the modern "Direct" route.

Diagram 1: The Classical "Morpholinone Detour" (Inefficient)

ClassicalRoute Start Amino Alcohol Step1 Acylation (+ Chloroacetyl Cl) Start->Step1 -HCl Inter1 Chloro-Amide Step1->Inter1 Step2 Base Cyclization (NaH/KOtBu) Inter1->Step2 Inter2 Morpholinone (Oxidized State) Step2->Inter2 Ring Closure Step3 Reduction (LiAlH4 / BH3) Inter2->Step3 High Energy End Morpholine Step3->End Final Product

Caption: The classical route requires oxidation state manipulation (amide formation) followed by harsh reduction, wasting reagents and limiting scope.

Diagram 2: The Modern Ethylene Sulfate Route (Direct)

ModernRoute Start Amino Alcohol Step1 Selective Monoalkylation Start->Step1 Reagent Ethylene Sulfate Reagent->Step1 Inter1 Zwitterionic Intermediate Step1->Inter1 SN2 (N-selective) Step2 Cyclization (tBuOK) Inter1->Step2 One-Pot End Morpholine Step2->End -K2SO4

Caption: The 2024 method utilizes the unique reactivity of ethylene sulfate to achieve selective N-alkylation and cyclization in a redox-neutral sequence.

Experimental Protocols

Protocol A: The "New Standard" (Ethylene Sulfate Method)

Based on Ortiz et al., JACS 2024.

Objective: Synthesis of 4-benzylmorpholine from N-benzylaminoethanol.

  • Reagent Setup: In a reaction vessel, dissolve N-benzylaminoethanol (1.0 equiv) in 2-MeTHF (5 mL/g).

  • Alkylation: Add Ethylene Sulfate (1.05 equiv) at room temperature. Stir for 4–16 hours.

    • Checkpoint: Monitor by LCMS. The intermediate zwitterion (sulfate ester) usually precipitates or forms a distinct peak.

  • Cyclization: Add KOtBu (2.2 equiv) directly to the reaction mixture (or suspend the isolated intermediate in tBuOH/THF). Heat to 40–50°C for 2 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine.

  • Purification: Concentrate in vacuo. The product is often pure enough (>95%) to proceed without chromatography.

    • Green Metric: The byproduct is water-soluble potassium sulfate.

Protocol B: The "Old Guard" (Morpholinone Reduction)

Representative Procedure.

Objective: Synthesis of 4-benzylmorpholine (Comparative).

  • Acylation: Dissolve N-benzylaminoethanol (1.0 equiv) and Et3N (1.2 equiv) in DCM at 0°C. Dropwise add Chloroacetyl chloride (1.1 equiv). Stir 2h. Wash with dilute HCl, dry, and concentrate.

  • Cyclization: Dissolve the crude chloro-amide in THF. Add NaH (1.5 equiv, 60% dispersion) slowly at 0°C (Caution: H2 evolution). Stir at RT for 4h. Quench and extract. Purify the Morpholinone intermediate by column chromatography.

  • Reduction: Suspend LiAlH4 (2.0 equiv) in dry THF under Argon. Add Morpholinone solution dropwise. Reflux for 12 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully add water, 15% NaOH, then water. Filter the aluminum salts (often difficult/slow). Concentrate filtrate.

  • Result: Yield is typically lower due to losses in the reduction and filtration steps.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: Journal of the American Chemical Society (2024) URL:[2][Link]

  • Decarboxylative C(sp2)–C(sp3) Cross-Coupling of α-Oxy Acids via Dual Nickel/Photoredox Catalysis Source: Organic Letters (2023) URL:[6][Link]

  • Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification Source: Journal of Organic Chemistry (2022) URL:[Link]

  • Recent Progress in the Synthesis of Morpholines Source: Chemistry of Heterocyclic Compounds (2019) URL:[Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl morpholine-3-carboxylate hydrobromide
Reactant of Route 2
(S)-Methyl morpholine-3-carboxylate hydrobromide
© Copyright 2026 BenchChem. All Rights Reserved.